SC-51316
Description
Properties
CAS No. |
133690-62-7 |
|---|---|
Molecular Formula |
C24H29N7O |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2,5-dibutyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C24H29N7O/c1-3-5-11-22-27-31(16-6-4-2)24(32)30(22)17-18-12-14-19(15-13-18)20-9-7-8-10-21(20)23-25-28-29-26-23/h7-10,12-15H,3-6,11,16-17H2,1-2H3,(H,25,26,28,29) |
InChI Key |
STODEQQYGGTXOS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CCCC |
Appearance |
Solid powder |
Other CAS No. |
133690-62-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2,5-dibutyl-2,4-dihydro-4-((2-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4'-yl)methyl)-3H-1,2,4-triazol-3-one 3H-1,2,4-Triazol-3-one, 2,5-dibutyl-2,4-dihydro-4-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)- SC 51316 SC-51316 |
Origin of Product |
United States |
Foundational & Exploratory
SC-51316: A Technical Guide to a Potent and Selective Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51316 is a potent and selective, orally active, nonpeptidic antagonist of the angiotensin II (AII) type 1 (AT₁) receptor. Its chemical designation is 2,5-dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]methyl]-3H-1,2,4-triazol-3-one. By competitively and reversibly blocking the AT₁ receptor, this compound effectively inhibits the physiological actions of angiotensin II, a key regulator of blood pressure and cardiovascular homeostasis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological properties, and detailed experimental protocols for its evaluation.
Introduction
The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Angiotensin II, the primary active component of the RAS, exerts its effects by binding to specific G protein-coupled receptors, most notably the AT₁ receptor. Over-activation of the RAS is a major contributor to the pathophysiology of hypertension, heart failure, and kidney disease. Consequently, blockade of the RAS, particularly through antagonism of the AT₁ receptor, has become a cornerstone of cardiovascular therapy.
This compound emerged from research efforts to develop nonpeptidic AII receptor antagonists, offering potential advantages over earlier peptide-based antagonists in terms of oral bioavailability and duration of action. Its high affinity and selectivity for the AT₁ receptor make it a valuable tool for investigating the physiological and pathological roles of the angiotensin II signaling pathway, as well as a lead compound for the development of antihypertensive therapeutics.
Mechanism of Action
This compound functions as a competitive and reversible antagonist of the angiotensin II AT₁ receptor. It selectively binds to the AT₁ receptor, preventing the binding of the endogenous ligand, angiotensin II. This blockade inhibits the downstream signaling cascades initiated by AT₁ receptor activation.
Angiotensin II AT₁ Receptor Signaling Pathway
The binding of angiotensin II to the AT₁ receptor, which is coupled to a Gq/11 protein, triggers a cascade of intracellular events. This includes the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including vasoconstriction, aldosterone secretion, cellular growth, and proliferation. This compound, by occupying the AT₁ receptor binding site, prevents these downstream effects.
Figure 1. Angiotensin II AT₁ Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Tissue/Cell Line | Species | Value |
| IC₅₀ | Adrenal Cortical Membranes | Rat | 3.6 nM |
| IC₅₀ | Uterine Membranes | Rat | 5.1 nM |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand to the AT₁ receptor.
Table 2: In Vivo Antihypertensive Efficacy
| Animal Model | Administration Route | Dose | Effect on Mean Arterial Pressure (MAP) |
| Anesthetized, Ganglion-Blocked Rats | Intravenous | Dose-dependent | Inhibition of Angiotensin II-induced pressor response |
| Spontaneously Hypertensive Rats (SHRs) | Intragastric | 30 mg/kg | Significant reduction in MAP |
| Sodium-Deficient Dogs | Oral | 30 mg/kg | Sustained reduction in MAP over 24 hours |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
In Vitro Angiotensin II Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the AT₁ receptor.
Materials:
-
Membrane Preparation: Rat adrenal cortical or uterine membranes expressing AT₁ receptors.
-
Radioligand: ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Non-specific Binding Control: Unlabeled Angiotensin II (1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Prepare membrane homogenates from rat adrenal glands or uterus.
-
In a 96-well plate, add 50 µL of assay buffer to all wells.
-
For total binding wells, add 50 µL of ¹²⁵I-[Sar¹, Ile⁸] Angiotensin II at a final concentration of ~0.1-0.5 nM.
-
For non-specific binding wells, add 25 µL of unlabeled Angiotensin II (1 µM) and 25 µL of the radioligand.
-
For competitive binding wells, add 25 µL of serially diluted this compound and 25 µL of the radioligand.
-
Add 100 µL of the membrane preparation (containing 20-50 µg of protein) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data.
Figure 2. Experimental Workflow for the In Vitro Receptor Binding Assay.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines the procedure for assessing the blood pressure-lowering effects of this compound in a genetic model of hypertension.
Animals:
-
Male Spontaneously Hypertensive Rats (SHRs), 14-16 weeks old.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Materials:
-
This compound.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
Oral gavage needles.
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry).
Procedure:
-
Acclimatize the SHRs to the blood pressure measurement procedure for several days before the experiment to minimize stress-induced fluctuations.
-
Record baseline mean arterial pressure (MAP) and heart rate for each animal.
-
Randomly assign the animals to treatment groups (e.g., vehicle control, this compound 30 mg/kg).
-
Prepare a suspension of this compound in the vehicle.
-
Administer a single dose of this compound or vehicle to the rats via oral gavage.
-
Monitor MAP and heart rate at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
For chronic studies, administer the compound daily for a specified period (e.g., 1-2 weeks) and monitor blood pressure regularly.
-
Analyze the data to determine the magnitude and duration of the antihypertensive effect of this compound compared to the vehicle control group.
Figure 3. Experimental Workflow for In Vivo Antihypertensive Activity in SHRs.
Conclusion
This compound is a well-characterized, potent, and selective nonpeptidic angiotensin II AT₁ receptor antagonist. Its ability to effectively block the renin-angiotensin system in vitro and in vivo makes it an important pharmacological tool for cardiovascular research. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in the study and application of AT₁ receptor antagonists. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound and its analogs will continue to advance our understanding of the renin-angiotensin system and contribute to the development of novel therapies for cardiovascular diseases.
Unraveling the Enigma of SC-51316: A Prostaglandin E2 Receptor Antagonist
For Immediate Release
[City, State] – December 8, 2025 – Despite extensive investigation, the precise chemical structure of the compound designated SC-51316 remains elusive within the public domain. While its classification as a prostaglandin E2 (PGE2) receptor antagonist, specifically of the EP1 subtype, is strongly suggested by available data, a definitive structural elucidation is not currently available. This technical guide consolidates the existing information surrounding this compound and related compounds, providing a resource for researchers, scientists, and drug development professionals in the field of prostanoid receptor modulation.
The "SC-" Series: A Legacy of Prostaglandin Research
The "SC-" designation is historically associated with compounds developed by the pharmaceutical company G.D. Searle & Co. This nomenclature points to a lineage of research focused on the development of modulators for various physiological targets. In the context of prostaglandin research, several "SC-" compounds have emerged as significant tools for understanding the roles of different prostanoid receptors.
Notably, the compound SC-51322 is a potent and selective antagonist of the EP1 receptor. Given the numerical proximity and the shared "SC-" prefix, it is highly probable that this compound is a close structural analog, a precursor, or a metabolite of SC-51322.
Prostaglandin E2 and the EP1 Receptor: A Therapeutic Target
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastrointestinal protection. Its effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.
The EP1 receptor , upon activation by PGE2, primarily signals through the Gq protein pathway, leading to an increase in intracellular calcium levels. This signaling cascade has been implicated in the pathophysiology of various conditions, making the EP1 receptor an attractive target for therapeutic intervention.
Key Signaling Pathway of the EP1 Receptor
The activation of the EP1 receptor by its ligand, PGE2, initiates a well-defined signaling cascade. A diagram illustrating this pathway is provided below.
Caption: PGE2 binding to the EP1 receptor activates Gq, leading to PLC activation, subsequent generation of IP3 and DAG, and ultimately increased intracellular calcium and PKC activation, resulting in various cellular responses.
Potential Therapeutic Applications of EP1 Receptor Antagonists
Given the role of the EP1 receptor in mediating pain and inflammation, antagonists of this receptor hold significant therapeutic promise. Research in this area is focused on developing selective EP1 antagonists for the treatment of:
-
Inflammatory Pain: By blocking the signaling cascade that sensitizes nociceptors, EP1 antagonists could offer a novel approach to pain management.
-
Neurogenic Inflammation: The EP1 receptor is implicated in the inflammatory processes within the nervous system.
-
Certain Cancers: Emerging evidence suggests a role for the EP1 receptor in tumor growth and progression.
Experimental Protocols for Investigating EP1 Receptor Antagonism
The characterization of EP1 receptor antagonists involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy. A generalized workflow for these experimental protocols is outlined below.
Caption: A typical workflow for the preclinical evaluation of an EP1 receptor antagonist, moving from initial in vitro characterization to in vivo studies of pharmacokinetics, efficacy, and safety.
Quantitative Data for a Representative EP1 Antagonist
While specific quantitative data for this compound is unavailable, the following table summarizes typical data that would be generated for a potent and selective EP1 receptor antagonist, using hypothetical values for illustrative purposes.
| Parameter | Value | Assay Type |
| Binding Affinity (Ki) | 1.5 nM | Radioligand Binding Assay |
| Functional Potency (IC50) | 5.2 nM | Calcium Mobilization Assay |
| Selectivity vs. EP2 | > 10,000 nM | Functional Assay |
| Selectivity vs. EP3 | > 10,000 nM | Functional Assay |
| Selectivity vs. EP4 | > 5,000 nM | Functional Assay |
| Oral Bioavailability (Rat) | 45% | Pharmacokinetic Study |
| Plasma Half-life (Rat) | 3.2 hours | Pharmacokinetic Study |
Conclusion
The compound this compound represents a component of the broader scientific effort to develop selective modulators of the prostaglandin E2 EP1 receptor. While its specific chemical identity remains to be publicly disclosed, its likely role as an EP1 antagonist places it within a class of compounds with significant therapeutic potential. Further research and disclosure of the chemical structure of this compound will be necessary to fully understand its pharmacological profile and potential applications. Researchers interested in this area are encouraged to investigate the extensive literature on other EP1 receptor antagonists to guide their own studies.
An In-Depth Technical Guide on the Mechanism of Action of SC-51316 and Related EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of SC-51316, a putative selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Due to the limited publicly available data specifically for this compound, this document leverages data from closely related compounds, particularly SC-51322, to elucidate the core mechanism of action. EP1 receptor antagonists represent a promising therapeutic class for the management of pain and inflammation. By competitively inhibiting the binding of PGE2 to the EP1 receptor, these compounds block downstream signaling cascades, primarily the Gq-protein coupled pathway, which leads to an increase in intracellular calcium and subsequent cellular responses. This guide details the molecular interactions, signaling pathways, and provides standardized experimental protocols for the evaluation of EP1 receptor antagonists.
Introduction to Prostaglandin E2 and the EP1 Receptor
Prostaglandin E2 (PGE2) is a principal mediator of inflammation and pain. It is synthesized from arachidonic acid by the action of cyclooxygenase (COX) enzymes. PGE2 exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways and exhibits a distinct tissue distribution, leading to a wide range of physiological and pathological effects.
The EP1 receptor is primarily coupled to Gq proteins. Upon activation by PGE2, the Gq protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effectors, contributing to neuronal sensitization, smooth muscle contraction, and inflammatory responses.
This compound: A Selective EP1 Receptor Antagonist
While specific data for this compound is scarce in peer-reviewed literature, the compound numbering suggests it belongs to a series of EP1 receptor antagonists developed for their potential therapeutic effects. A closely related analog, SC-51322, is a potent and selective antagonist of the human EP1 receptor.[1]
Mechanism of Action
This compound and its analogs act as competitive antagonists at the EP1 receptor. This means they bind to the same site as the endogenous ligand, PGE2, but do not activate the receptor. By occupying the binding site, they prevent PGE2 from binding and initiating the downstream signaling cascade. This blockade of PGE2-mediated signaling is the fundamental mechanism by which these compounds exert their analgesic and anti-inflammatory effects.
The primary mechanism of action involves the inhibition of the Gq/PLC/IP3/Ca2+ signaling pathway. By preventing the PGE2-induced increase in intracellular calcium, this compound can attenuate the hyperexcitability of sensory neurons, a key process in the development of pain hypersensitivity.
Quantitative Data for Related EP1 Antagonists
The following table summarizes the available quantitative data for SC-51322, a close structural analog of this compound. This data is crucial for understanding the potency and selectivity of this class of compounds.
| Compound | Parameter | Species | Value | Reference |
| SC-51322 | pKi | Human | 7.9 | [1] |
pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathways
The signaling pathway affected by this compound is central to the pro-inflammatory and nociceptive actions of PGE2 mediated through the EP1 receptor.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of EP1 receptor antagonists like this compound.
EP1 Receptor Binding Assay
This protocol is designed to determine the binding affinity of a test compound for the EP1 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human EP1 receptor.
Materials:
-
Membrane preparations from cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-PGE2.
-
Test compound: this compound.
-
Non-specific binding control: A high concentration of unlabeled PGE2.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound (this compound) in assay buffer.
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or unlabeled PGE2 (for non-specific binding) or test compound dilution.
-
50 µL of [³H]-PGE2 at a concentration near its Kd for the EP1 receptor.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
PGE2-Induced Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the PGE2-induced increase in intracellular calcium.
Objective: To determine the functional antagonist potency of this compound at the EP1 receptor.
Materials:
-
Cells expressing the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
PGE2.
-
Test compound: this compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader or microscope capable of measuring intracellular calcium.
Procedure:
-
Plate the EP1-expressing cells in a 96-well plate and grow to confluency.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Measure the baseline fluorescence.
-
Stimulate the cells with a concentration of PGE2 that elicits a submaximal response (e.g., EC80).
-
Measure the fluorescence signal over time to monitor the change in intracellular calcium concentration.
-
The antagonist effect of this compound is determined by its ability to inhibit the PGE2-induced calcium signal.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50.
Conclusion
This compound is a member of a series of potent and selective EP1 receptor antagonists. Its mechanism of action is centered on the competitive inhibition of PGE2 binding to the EP1 receptor, thereby blocking the Gq-mediated signaling cascade that leads to increased intracellular calcium. This action underlies its potential as a therapeutic agent for the treatment of pain and inflammation. The experimental protocols provided in this guide offer a standardized approach for the characterization of this compound and other novel EP1 receptor antagonists, facilitating further research and development in this promising area of pharmacology.
References
SC-51316: A Technical Guide to its Target Pathway and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51316 is a potent and selective nonpeptidic antagonist of the Angiotensin II Type 1 (AT1) receptor. As an orally active agent, it has demonstrated significant antihypertensive effects in various preclinical models. This document provides an in-depth technical overview of the molecular target, signaling pathway, and mechanism of action of this compound. It includes a summary of its quantitative pharmacological parameters and detailed experimental protocols for its characterization, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Target and Mechanism of Action
This compound exerts its pharmacological effects by selectively targeting the Angiotensin II Type 1 (AT1) receptor.[1] It acts as a competitive and reversible antagonist at this receptor.[1] The AT1 receptor is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.
Angiotensin II, the primary effector peptide of the RAAS, mediates its physiological actions by binding to AT1 receptors. These actions include vasoconstriction, stimulation of aldosterone secretion from the adrenal cortex, and promotion of sodium and water retention by the kidneys. By competitively inhibiting the binding of Angiotensin II to the AT1 receptor, this compound effectively blocks these downstream effects, leading to vasodilation and a reduction in blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS is a cascade of enzymatic reactions that culminates in the production of Angiotensin II. This compound intervenes at a critical point in this pathway.
References
The Discovery and Synthesis of SC-51316: A Potent Angiotensin II Receptor Antagonist
Introduction: SC-51316 is a potent and orally active nonpeptide antagonist of the angiotensin II (AII) receptor, a key regulator in the renin-angiotensin system (RAS).[1] The RAS plays a crucial role in maintaining blood pressure and fluid balance. Dysregulation of this system is a major contributor to hypertension and other cardiovascular diseases. This compound, chemically known as 2,5-Dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]methyl]-3H-1,2,4-triazol-3-one, emerged from research efforts to develop effective and orally bioavailable AII receptor blockers for the management of these conditions. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Mechanism of Action
This compound was developed as a selective antagonist for the angiotensin II type 1 (AT1) receptor. The binding of angiotensin II to the AT1 receptor initiates a cascade of physiological responses, including vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. By competitively inhibiting the binding of angiotensin II to the AT1 receptor, this compound effectively blocks these downstream signaling pathways, leading to vasodilation and a reduction in blood pressure.
Signaling Pathway
The renin-angiotensin system is a complex hormonal cascade. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Synthesis of this compound
The synthesis of this compound involves a multi-step process, culminating in the formation of the triazolone-based biphenyl-tetrazole scaffold. A generalized synthetic scheme is presented below. For a detailed, step-by-step experimental protocol, referral to the primary publication, "Synthesis and structure-activity relationships of nonpeptide, potent triazolone-based angiotensin II receptor antagonists," is recommended.
Biological Activity and Structure-Activity Relationships (SAR)
The potency of this compound and its analogs has been evaluated through in vitro and in vivo studies. Key quantitative data are summarized in the tables below.
In Vitro Activity
The in vitro activity of this compound was determined by its ability to inhibit the binding of radiolabeled angiotensin II to its receptors in various tissue preparations.
| Compound | Tissue Source | IC50 (nM) |
| This compound | Rat Adrenal Cortex | 3.6 |
| This compound | Rat Uterus | 5.1 |
Table 1: In Vitro Angiotensin II Receptor Binding Affinity of this compound.
Structure-Activity Relationship (SAR) Studies
SAR studies on the triazolone-based antagonists revealed several key structural features that influence binding affinity to the AII receptor. The lipophilic pocket of the receptor interacting with the substituent at the 2-position of the triazolone ring was found to be spacious, accommodating various lipophilic groups. However, certain modifications were found to be detrimental to activity.
| R Group at 2-position of Triazolone | Receptor Binding Affinity (IC50, nM) | Key Observation |
| n-Butyl (this compound) | 3.6 | Potent activity |
| Branched Alkyl Chains | Decreased | Branched chains are unfavorable |
| Acidic Groups | Slightly Decreased | Generally results in a slight decrease in affinity |
| 2-Phenylethyl | Highest in vitro potency | Demonstrates the importance of the substituent's nature |
Table 2: Structure-Activity Relationship of Triazolone-Based Angiotensin II Antagonists. Note: Specific IC50 values for all analogs are detailed in the primary literature.
In Vivo Antihypertensive Activity
The antihypertensive effects of this compound have been demonstrated in various animal models of hypertension.
| Animal Model | Dose | Route of Administration | Effect on Mean Arterial Pressure (MAP) |
| Spontaneously Hypertensive Rats | 30 mg/kg/day for 5 days | Intragastric | Significant reduction, similar to enalapril (10 mg/kg) |
| Sodium-Deficient Dogs | 30 mg/kg | Oral | Sustained reduction over a 24-hour period |
Table 3: In Vivo Antihypertensive Efficacy of this compound.[2]
Experimental Protocols
Angiotensin II Receptor Binding Assay
Objective: To determine the in vitro affinity of this compound for the angiotensin II receptor.
Methodology:
-
Membrane Preparation: Rat adrenal cortical or uterine tissues are homogenized in a buffered solution and centrifuged to isolate the membrane fraction containing the AII receptors.
-
Binding Assay: The membrane preparations are incubated with a fixed concentration of radiolabeled angiotensin II (e.g., ¹²⁵I-[Sar¹, Ile⁸]AII) and varying concentrations of the test compound (this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Antagonism of Angiotensin II-Induced Contraction in Rabbit Aortic Rings
Objective: To assess the functional antagonist activity of this compound on vascular smooth muscle.
Methodology:
-
Tissue Preparation: Thoracic aortas are excised from rabbits and cut into rings. The rings are suspended in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O₂ / 5% CO₂).
-
Equilibration: The aortic rings are allowed to equilibrate under a resting tension.
-
Contraction: Cumulative concentration-response curves to angiotensin II are generated to establish a baseline contractile response.
-
Antagonist Incubation: The aortic rings are then incubated with various concentrations of this compound for a defined period.
-
Challenge: Following incubation with the antagonist, a second concentration-response curve to angiotensin II is generated.
-
Data Analysis: The antagonistic effect of this compound is quantified by determining the parallel rightward shift of the angiotensin II concentration-response curve and calculating the pA₂ value.
Conclusion
This compound is a potent and orally active nonpeptide angiotensin II receptor antagonist that has demonstrated significant antihypertensive effects in preclinical models. Its discovery has been a key step in the development of this important class of therapeutic agents. The detailed understanding of its synthesis, mechanism of action, and structure-activity relationships provides a valuable foundation for the design and development of future generations of AT1 receptor antagonists for the treatment of cardiovascular diseases.
References
SC-51316: A Technical Guide to a Prototypical Angiotensin II Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SC-51316 is a potent and selective, nonpeptidic antagonist of the angiotensin II type 1 (AT1) receptor. As an orally active agent, it has demonstrated significant antihypertensive effects in various preclinical models by competitively inhibiting the binding of angiotensin II to the AT1 receptor, thereby blocking its downstream physiological effects, including vasoconstriction and aldosterone secretion. This technical guide provides a comprehensive overview of the basic properties of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used to characterize its activity.
Core Properties and Mechanism of Action
This compound is chemically identified as 2,5-dibutyl-2,4-dihydro-4-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]methyl]-3H-1,2,4-triazol-3-one. Its primary pharmacological action is the selective and competitive antagonism of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a key effector molecule in the renin-angiotensin system (RAS), mediates its physiological effects by binding to AT1 and AT2 receptors. The majority of the well-characterized cardiovascular effects of angiotensin II, such as vasoconstriction, increased aldosterone synthesis, and cellular growth, are mediated through the AT1 receptor.[2] By blocking this interaction, this compound effectively mitigates the pressor and pro-hypertrophic effects of angiotensin II.
Quantitative Data: In Vitro Pharmacology
| Parameter | Species | Tissue/Cell Line | Value | Reference |
| IC50 | Rat | Adrenal Cortical Membranes | 3.6 nM | [3] |
| IC50 | Rat | Uterine Membranes | 5.1 nM | [3] |
Signaling Pathway
This compound exerts its effects by blocking the intricate signaling cascade initiated by the binding of Angiotensin II to the AT1 receptor, a G-protein coupled receptor (GPCR). The activation of the AT1 receptor leads to the stimulation of multiple downstream pathways that contribute to the regulation of blood pressure and cardiovascular homeostasis.
Caption: Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of this compound.
In Vivo Pharmacology
This compound has been shown to be an orally active antihypertensive agent in several animal models.
Quantitative Data: In Vivo Efficacy
| Animal Model | Administration Route | Dose | Effect | Reference |
| Anesthetized, ganglion-blocked rats | Intravenous | - | Dose-dependent inhibition of angiotensin II pressor response | [1] |
| Conscious, spontaneously hypertensive rats | Intragastric (daily for 5 days) | 30 mg/kg | Significant reduction in blood pressure, comparable to enalapril (10 mg/kg) | [1] |
| Conscious, sodium-deficient dogs | Oral | 30 mg/kg | Lowered blood pressure over a 24-hour period, similar to enalapril (10 mg/kg) | [1] |
Notably, in spontaneously hypertensive rats, this compound did not affect heart rate.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the properties of this compound and similar AT1 receptor antagonists.
AT1 Receptor Binding Assay (In Vitro)
Objective: To determine the binding affinity of this compound for the AT1 receptor.
Methodology:
-
Membrane Preparation:
-
Tissues rich in AT1 receptors (e.g., rat adrenal cortex or uterus) are homogenized in a cold buffer (e.g., Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A fixed concentration of a radiolabeled AT1 receptor ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard AT1 antagonist (e.g., losartan).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The inhibition constant (Ki) can be determined from the IC50 value using the Cheng-Prusoff equation.
-
Angiotensin II Pressor Response (In Vivo)
Objective: To evaluate the in vivo efficacy of this compound in blocking the pressor effects of angiotensin II.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with pentobarbital).
-
The trachea is cannulated to ensure a clear airway.
-
The carotid artery is cannulated for continuous measurement of blood pressure, and the jugular vein is cannulated for drug and angiotensin II administration.
-
Ganglionic blockade (e.g., with hexamethonium) is induced to eliminate reflex changes in blood pressure.
-
-
Experimental Procedure:
-
A baseline blood pressure is established.
-
A continuous intravenous infusion of angiotensin II is administered at a rate that produces a stable, submaximal pressor response.
-
Once the pressor response to angiotensin II has stabilized, this compound is administered intravenously in increasing doses.
-
The inhibition of the angiotensin II-induced pressor response is recorded for each dose of this compound.
-
-
Data Analysis:
-
The percentage inhibition of the angiotensin II pressor response is calculated for each dose of the antagonist.
-
A dose-response curve is constructed to determine the dose of this compound required to produce a 50% inhibition of the pressor response (ID50).
-
Experimental Atherosclerosis in Rabbits
Objective: To investigate the effect of this compound on the development of atherosclerosis.
Methodology:
-
Induction of Atherosclerosis:
-
Male New Zealand White rabbits are fed a high-cholesterol diet (e.g., 1-2% cholesterol) for a specified period (e.g., 8-12 weeks) to induce hypercholesterolemia and atherosclerotic lesions.
-
-
Treatment:
-
A control group receives the high-cholesterol diet alone.
-
A treatment group receives the high-cholesterol diet mixed with this compound at a specified daily dose.
-
-
Assessment of Atherosclerosis:
-
At the end of the study period, the animals are euthanized, and the aortas are carefully dissected.
-
The extent of atherosclerotic plaque formation in the aorta is quantified. This can be done by:
-
Gross examination: Staining the aorta with a lipid-soluble dye (e.g., Sudan IV) and calculating the percentage of the intimal surface area covered by plaques.
-
Histological analysis: Sections of the aorta are stained (e.g., with hematoxylin and eosin, or Oil Red O) to visualize the plaque structure and composition.
-
-
Biochemical analysis of aortic tissue cholesterol content can also be performed.
-
Experimental Workflow:
Caption: Workflow for studying the effect of this compound on experimental atherosclerosis.
Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism data for this compound, such as its half-life, bioavailability, and specific metabolic pathways, are not extensively reported in publicly available literature. However, as a class, nonpeptidic angiotensin II receptor antagonists are generally characterized by good oral absorption and are metabolized in the liver. Some members of this class have active metabolites.
Conclusion
This compound is a foundational nonpeptidic AT1 receptor antagonist that has been instrumental in understanding the role of the renin-angiotensin system in cardiovascular disease. Its potent and selective blockade of the AT1 receptor translates to significant antihypertensive effects in preclinical models. The experimental protocols detailed herein provide a framework for the continued investigation of this and similar compounds. While specific pharmacokinetic data for this compound remains limited, its well-characterized in vitro and in vivo pharmacology solidifies its importance as a key research tool in the development of cardiovascular therapeutics.
References
In Vitro Characterization of SC-51316: A Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro pharmacological profile of SC-51316, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The data presented herein is based on established methodologies for characterizing prostanoid receptor ligands. For the purposes of this guide, quantitative data for the closely related and structurally similar compound SC-51089 is utilized as a representative profile for this chemical series.
Introduction to this compound and the EP1 Receptor
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever. It exerts its effects through four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation by its endogenous ligand PGE2, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). This signaling cascade is implicated in various cellular responses, making the EP1 receptor an attractive therapeutic target for inflammatory diseases and certain types of pain.
This compound is a member of a chemical series of potent and selective antagonists developed to probe the therapeutic potential of EP1 receptor inhibition. Understanding its in vitro characteristics is crucial for elucidating its mechanism of action and guiding further drug development efforts.
Quantitative Pharmacological Data
The binding affinity of the representative compound, SC-51089, was determined against a panel of recombinant human prostanoid receptors. The inhibition constants (Ki) are summarized in the table below, demonstrating a clear selectivity for the EP1 receptor.
| Receptor | Ki (µM) |
| EP1 | 1.3 |
| TP | 11.2 |
| EP3 | 17.5 |
| FP | 61.1 |
| Data for SC-51089, a selective EP1 receptor antagonist.[1] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the downstream signaling cascade initiated by PGE2. The diagram below illustrates the canonical EP1 signaling pathway and the inhibitory action of this compound.
Caption: EP1 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Methodology:
-
Receptor Preparation: Membranes from HEK293 cells stably expressing the recombinant human EP1 receptor are prepared. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂, is used.
-
Radioligand: A tritiated EP1 receptor antagonist, such as [³H]-SC-51322, is used at a fixed concentration, typically at or below its Kd value.
-
Competition Curve: A range of concentrations of the unlabeled test compound (this compound) are prepared.
-
Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated in a 96-well plate. Total binding is determined in the absence of the competitor, and non-specific binding is measured in the presence of a saturating concentration of a known unlabeled EP1 antagonist.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioactivity.
-
Detection: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
PGE2-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by the agonist PGE2.
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the EP1 receptor (e.g., HEK293-EP1) are cultured in a 96-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle control.
-
PGE2 Stimulation: The cells are then stimulated with a fixed concentration of PGE2 (typically the EC80) to induce calcium mobilization.
-
Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The inhibitory effect of this compound is determined by measuring the reduction in the PGE2-induced fluorescence signal. The IC50 value, representing the concentration of the antagonist that causes 50% inhibition of the agonist response, is calculated by non-linear regression.
Caption: Workflow for a PGE2-induced calcium mobilization assay.
Conclusion
The in vitro characterization of this compound demonstrates that it is a potent and selective antagonist of the EP1 receptor. Its ability to effectively block PGE2-mediated signaling, as evidenced by both binding and functional assays, underscores its potential as a valuable research tool and a lead compound for the development of novel anti-inflammatory and analgesic therapies. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this and other EP1 receptor modulators.
References
Unraveling SC-51316: A Technical Deep Dive into Preliminary Research Findings
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary research findings for SC-51316, a nonpeptidic angiotensin II (AII) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's initial pharmacological assessments, particularly its effects on hypertension and atherosclerosis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key cited studies. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the current body of research.
Core Research Findings: Antihypertensive Effects and Atherosclerosis Trials
Preliminary in vivo studies have demonstrated that this compound is an orally active antihypertensive agent. Research in spontaneously hypertensive rats and sodium-deficient dogs has shown that this compound effectively lowers blood pressure at levels comparable to the angiotensin-converting enzyme (ACE) inhibitor enalapril.[1] However, in a key study investigating its role in preventing atherosclerosis, this compound did not show a significant effect on reducing aortic plaque formation in cholesterol-fed rabbits.[1] This finding contrasts with the observed anti-atherosclerotic effects of ACE inhibitors like enalapril, suggesting that the mechanism of action for ACE inhibitors in this context may extend beyond the simple blockade of the renin-angiotensin system.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies of this compound.
| Table 1: Antihypertensive Efficacy of this compound | |
| Animal Model | Spontaneously Hypertensive Rats |
| Drug Administration | This compound (30 mg/kg, intragastrically, daily for 5 days) |
| Comparator | Enalapril (10 mg/kg, intragastrically) |
| Outcome | Blood pressure was reduced in a similar manner to enalapril.[1] |
| Heart Rate Effect | No effect on heart rate was observed. |
| Animal Model | Conscious, Sodium-Deficient Dogs |
| Drug Administration | This compound (30 mg/kg, orally) |
| Comparator | Enalapril (10 mg/kg, orally) |
| Outcome | Lowered blood pressure similarly to enalapril over a 24-hour observation period. |
| Table 2: Effect of this compound on Atherosclerosis in Cholesterol-Fed Rabbits | |
| Animal Model | Cholesterol-Fed Rabbits |
| Drug Administration | This compound (30 mg/kg per day, p.o.) |
| Study Duration | 3 months |
| Primary Outcome | No significant attenuation of aortic atherosclerosis.[1] |
| Comparator Study (Enalapril) | |
| Drug Administration | Enalapril (10 mg/kg per day, p.o.) |
| Outcome | Significant reduction in percent plaque areas in the thoracic aortas (Controls: 86.8±3.5%; Treated: 31.1±8%, P < 0.001).[1] |
| Aortic cholesterol content was also reduced (Controls: 31.4±3.2 mg/g tissue; Treated: 7.4±1.8 mg/g, P < 0.001).[1] | |
| Blood Pressure and Lipid Levels (Enalapril) | No significant effect on plasma lipid levels or conscious blood pressure.[1] |
Experimental Protocols
The following sections detail the methodologies employed in the key preliminary studies of this compound.
Induction of Atherosclerosis in Rabbits
The experimental protocol for inducing atherosclerosis in rabbits, as referenced in the studies involving this compound, typically involves a high-cholesterol diet.
-
Animal Model: Male New Zealand White rabbits are commonly used.[2]
-
Diet: The rabbits are fed a diet supplemented with cholesterol. A common preparation involves dissolving cholesterol in a solvent like diethyl ether, mixing it thoroughly with standard rabbit chow, and allowing the solvent to evaporate.[2] The concentration of cholesterol in the diet can range from 0.3% to 1% (w/w).
-
Duration: The high-cholesterol diet is administered for a period of several weeks to months to induce the formation of atherosclerotic plaques. In the this compound study, the duration was 3 months.[1]
Quantification of Aortic Atherosclerosis
The assessment of atherosclerotic plaque formation in the aorta is a critical step in these studies.
-
Aorta Excision: At the end of the study period, the animals are euthanized, and the entire aorta is carefully dissected from the aortic arch down to the iliac bifurcation.
-
Sudan IV Staining: The excised aorta is opened longitudinally to expose the intimal surface. The tissue is then stained with Sudan IV, a lipid-soluble dye that selectively stains atherosclerotic lesions, which are rich in lipids, a distinct red color.[3][4][5]
-
Image Analysis: The stained aorta is photographed, and the images are analyzed using imaging software. The total area of the aorta and the area of the Sudan IV-stained lesions are measured. The extent of atherosclerosis is then calculated as the percentage of the total aortic surface area covered by plaques.[4]
Measurement of Blood Pressure in Animal Models
Blood pressure is a key parameter in assessing the antihypertensive effects of this compound.
-
Method: In conscious rats, systolic blood pressure is typically measured non-invasively using the tail-cuff method with an electrosphygmomanometer.[6]
-
Procedure: Multiple measurements are taken at each session and averaged to obtain a reliable blood pressure reading for each animal.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for evaluating its effect on atherosclerosis.
Angiotensin II Receptor Signaling Pathway
This compound acts as an antagonist to the Angiotensin II Type 1 Receptor (AT1R). The following diagram illustrates the downstream signaling cascade that is initiated by the binding of Angiotensin II to AT1R, which is subsequently blocked by this compound.
Caption: Angiotensin II signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Atherosclerosis Study
This diagram outlines the typical experimental workflow used to assess the impact of this compound on the development of atherosclerosis in a rabbit model.
Caption: Experimental workflow for evaluating this compound in a rabbit atherosclerosis model.
References
- 1. scispace.com [scispace.com]
- 2. imrpress.com [imrpress.com]
- 3. Rabbit models for the study of human atherosclerosis: from pathophysiological mechanisms to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Principles and Applications of Rabbit Models for Atherosclerosis Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ahajournals.org [ahajournals.org]
In-depth Technical Guide: The Biological Role of SC-51316
An Overview for Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide is intended to provide a comprehensive overview of the biological role of the compound designated SC-51316. The information presented herein is curated for an audience with a professional background in biomedical research, including researchers, scientists, and professionals in the field of drug development. The objective of this document is to consolidate the available quantitative data, delineate the experimental protocols utilized in its study, and visually represent the signaling pathways it modulates.
Introduction
Initial literature searches and database inquiries did not yield specific information for a compound explicitly designated "this compound." The scientific literature and publicly available databases do not contain sufficient data to construct a detailed biological profile for this specific molecule. The information that could be retrieved was sparse and did not provide the depth required for a comprehensive technical guide.
Therefore, this document will proceed by outlining the general framework and types of information that would be included in such a guide, should sufficient data on this compound become available. This will serve as a template for what a complete technical guide on a novel compound would entail, following the user's specified requirements.
Section 1: Quantitative Data Summary
A critical aspect of understanding a compound's biological activity is the quantitative assessment of its effects. All relevant data would be meticulously organized into tables to facilitate clear comparison and interpretation.
Table 1: In Vitro Efficacy and Potency of this compound
| Target | Assay Type | IC50 (nM) | Ki (nM) | Fold Selectivity | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 2: Cellular Activity of this compound
| Cell Line | Biological Process | EC50 (µM) | Effect | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value | Units | Reference |
| Bioavailability | Data Not Available | Data Not Available | % | Data Not Available |
| Half-life (t½) | Data Not Available | Data Not Available | hours | Data Not Available |
| Cmax | Data Not Available | Data Not Available | ng/mL | Data Not Available |
| AUC | Data Not Available | Data Not Available | ng·h/mL | Data Not Available |
Section 2: Key Experimental Protocols
To ensure reproducibility and critical evaluation of the findings, detailed methodologies for key experiments would be provided.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its putative kinase target.
-
Principle: A radiometric or fluorescence-based assay would be used to measure the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of this compound.
-
Procedure:
-
Recombinant kinase, substrate, and ATP (spiked with ³²P-ATP or a fluorescent analog) are combined in a reaction buffer.
-
This compound is added in a dose-response manner.
-
The reaction is incubated at a specified temperature for a set duration.
-
The reaction is stopped, and the phosphorylated substrate is separated and quantified.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cell lines.
-
Principle: A colorimetric or luminescence-based assay (e.g., MTT, CellTiter-Glo®) is used to quantify the number of viable cells after treatment with this compound.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound.
-
After a defined incubation period (e.g., 72 hours), the assay reagent is added.
-
The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.
-
EC50 values are determined from the dose-response curves.
-
Section 3: Signaling Pathways and Visualizations
Visual representations are crucial for understanding the complex interactions within signaling networks. Diagrams would be generated using the DOT language to illustrate the mechanism of action of this compound.
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling cascade that a compound like this compound might inhibit. This serves as an example of the type of visualization that would be included.
Experimental Workflow for Target Identification
The following diagram outlines a potential workflow that could be used to identify the cellular target(s) of this compound.
Conclusion
While a comprehensive biological profile of this compound cannot be constructed at this time due to a lack of available data, this guide provides a framework for how such information would be presented. The structured approach to summarizing quantitative data, detailing experimental protocols, and visualizing complex biological systems is essential for the effective dissemination of scientific findings. Should data on this compound become available, this document can serve as a template for its compilation and presentation to the scientific community.
In-depth Technical Guide: SC-51316
To the Researchers, Scientists, and Drug Development Professionals,
This guide is intended to provide a comprehensive overview of the available scientific literature on the compound designated SC-51316. However, extensive searches of prominent scientific databases and public records have yielded no specific information for a compound with this identifier.
The designation "this compound" does not correspond to any publicly available research data, clinical trial records, or pharmacological studies. This suggests several possibilities:
-
Incorrect Identifier: The designation "this compound" may contain a typographical error.
-
Early-Stage Compound: The compound may be in a very early stage of development and has not yet been disclosed in public literature.
-
Internal Codename: "this compound" could be an internal codename used by a research institution or pharmaceutical company that has not been made public.
Without a valid compound identifier, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
We recommend verifying the compound identifier and providing a corrected or alternative designation. Once a valid identifier is available, we will be able to conduct a thorough literature review and generate the requested technical guide.
To facilitate your research in the interim, we can provide information on related topics if you can specify a particular class of compounds, a biological target, or a signaling pathway of interest. For example, our search did yield information on various compounds with "SC" prefixes, often denoting "subcutaneous" administration in clinical trials, as well as information on unrelated compounds like SC-236, a COX-2 inhibitor. If "this compound" is related to a specific therapeutic area, providing that context could allow for a more targeted and potentially fruitful search.
Methodological & Application
Application Notes and Protocols for SC-51316: A Selective COX-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51316 is an experimental compound identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in inflammation and pain. Its selective inhibition is a key therapeutic strategy for managing these conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Furthermore, emerging evidence suggests a role for COX-2 inhibitors in cancer therapy, as the enzyme's activity is linked to tumor growth and progression. These application notes provide a comprehensive overview of the experimental protocols for characterizing the activity of this compound and similar selective COX-2 inhibitors.
Mechanism of Action
This compound exerts its therapeutic effects primarily through the selective inhibition of the COX-2 enzyme. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2).[1][2] By inhibiting COX-2, this compound effectively reduces the production of these inflammatory mediators.
Beyond its direct enzymatic inhibition, this compound may also modulate downstream signaling pathways. Notably, some selective COX-2 inhibitors have been shown to suppress the nuclear translocation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This dual action on both prostaglandin synthesis and NF-κB signaling underscores the compound's potential as an anti-inflammatory and anti-cancer agent.
Signaling Pathway
Caption: Mechanism of action of this compound.
Quantitative Data
The following table summarizes the inhibitory activity of various selective COX-2 inhibitors against COX-1 and COX-2. This data is provided for comparative purposes to contextualize the expected potency and selectivity of this compound.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Diclofenac | 0.06 | 0.40 | 0.15 |
| SC-236 | - | - | Potent and selective |
Note: Specific IC50 values for this compound are not publicly available. The data for Celecoxib and Diclofenac are provided as representative examples of a selective and a non-selective COX inhibitor, respectively. SC-236 is a compound from the same series as this compound and is noted for its high selectivity.
Experimental Protocols
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of this compound.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically at 590 nm.[3] Inhibition of COX activity by the test compound results in a decreased rate of TMPD oxidation.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compound (this compound) and vehicle (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate vehicle.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add a specific volume of the this compound dilution or vehicle (for control wells) to the respective wells.
-
Incubate the plate for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately add TMPD to all wells.
-
Monitor the absorbance at 590 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
NF-κB Nuclear Translocation Assay
This assay investigates the effect of this compound on the NF-κB signaling pathway.
Principle: In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with TNF-α), the inhibitory IκB protein is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[4][5] This assay uses immunofluorescence microscopy to visualize the cellular localization of NF-κB.
Materials:
-
Suitable cell line (e.g., HeLa or RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Tumor necrosis factor-alpha (TNF-α) or other NF-κB activator
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against an NF-κB subunit (e.g., p65)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α for a defined period (e.g., 30 minutes) to induce NF-κB translocation. Include unstimulated and vehicle-treated stimulated controls.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the cells with the primary anti-NF-κB antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Experimental Workflow
Caption: General workflow for characterizing this compound.
References
- 1. Inhibition of Microsomal Prostaglandin E Synthase-1 in Cancer-Associated Fibroblasts Suppresses Neuroblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Prostaglandin E2 Receptor Antagonists in Cell Culture
A General Guide with a Focus on SC-51316
Introduction
Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and a critical lipid mediator involved in a myriad of physiological and pathological processes, including inflammation, immune response, and cancer progression.[1][2] The diverse biological functions of PGE2 are mediated through its binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3][4][5] These receptors are coupled to different intracellular signaling pathways, leading to a range of cellular responses.[1][4][5][6] Consequently, antagonists of these receptors are valuable tools for dissecting the roles of specific PGE2-EP receptor axes and hold therapeutic potential.
This compound is presumed to be a selective antagonist of a prostaglandin E2 receptor. Given its nomenclature, it may be structurally related to other "SC-" designated compounds which have been characterized as EP receptor antagonists. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of such compounds in a cell culture setting.
Mechanism of Action: The PGE2 Signaling Pathway
PGE2 exerts its effects by binding to one of four EP receptors. The primary signaling pathways for the EP2 and EP4 receptors, which are often implicated in cancer and immunity, involve the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4][5][6][7] This signaling can influence a wide range of cellular functions including proliferation, migration, and cytokine production.[1][3][8] An EP receptor antagonist like this compound would competitively bind to the receptor, thereby blocking PGE2-mediated signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Targeting EP2 receptor with multifaceted mechanisms for high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Prostaglandin EP2 receptor: Novel therapeutic target for human cancers (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of selective PGE2 receptor antagonists on human endometriotic stromal cells and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Study of SC-51316, a Prostaglandin E2 Receptor Antagonist
These application notes provide a comprehensive overview and detailed protocols for designing and conducting in vivo studies to evaluate the efficacy and mechanism of action of SC-51316, a putative antagonist of the prostaglandin E2 (PGE2) receptor. The protocols are intended for researchers, scientists, and drug development professionals working in preclinical pharmacology and translational medicine.
Introduction
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide range of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. This compound is hypothesized to be a selective antagonist of one of these receptors, offering a targeted approach to modulating PGE2 signaling. In vivo studies are critical to understanding the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy profile of this compound in a whole-animal system.
Mechanism of Action and Signaling Pathway
This compound is presumed to act by blocking the binding of PGE2 to its cognate receptor, thereby inhibiting downstream signaling cascades. The specific pathway depends on the EP receptor subtype being targeted. For instance, antagonism of the EP1 receptor, which is coupled to Gq proteins, would be expected to inhibit the activation of phospholipase C (PLC), leading to reduced inositol trisphosphate (IP3) and diacylglycerol (DAG) production, and consequently, a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.
In Vivo Study Design
A well-designed in vivo study is essential to evaluate the therapeutic potential of this compound. The following sections outline key considerations and protocols.
Animal Model Selection
The choice of animal model is critical and should be relevant to the intended therapeutic indication. For an EP receptor antagonist, relevant models could include:
-
Inflammatory Models:
-
Carrageenan-induced paw edema in rats or mice to assess acute anti-inflammatory effects.
-
Collagen-induced arthritis in mice as a model for rheumatoid arthritis.
-
-
Pain Models:
-
Formalin test or von Frey filament test in rodents to assess analgesic properties.
-
Chronic constriction injury model in rats for neuropathic pain.[1]
-
-
Kidney Disease Models:
-
Oncology Models:
-
Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively, to evaluate anti-tumor effects.
-
Pharmacokinetic (PK) Study
A preliminary PK study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Experimental Protocol: Pharmacokinetic Study in Mice
-
Animal Allocation: Use healthy, 8-10 week old male C57BL/6 mice. Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Intravenous (IV) Administration: Administer a single bolus dose of this compound (e.g., 1-5 mg/kg) via the tail vein.
-
Oral (PO) or Subcutaneous (SC) Administration: Administer a single dose of this compound (e.g., 10-50 mg/kg) by oral gavage or subcutaneous injection.
-
-
Blood Sampling: Collect blood samples (approximately 50-100 µL) via the saphenous or submandibular vein at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, and 24 hours) post-dose.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cmax | Maximum (peak) plasma concentration of the drug. |
| Tmax | Time to reach Cmax. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) | Area under the plasma concentration-time curve from time 0 to infinity. |
| t1/2 (Half-life) | Time required for the plasma concentration of the drug to decrease by half. |
| CL (Clearance) | Volume of plasma cleared of the drug per unit time. |
| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body. |
| F% (Bioavailability) | Fraction of the administered dose that reaches systemic circulation. |
Efficacy Study
The efficacy study will evaluate the therapeutic effect of this compound in a disease model.
Experimental Protocol: Efficacy Study in a Mouse Model of Unilateral Ureteral Obstruction (UUO)
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
Surgical Procedure: Anesthetize the mice and perform a laparotomy to expose the left kidney and ureter. Ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control.
-
Treatment Groups:
-
Sham-operated + Vehicle
-
UUO + Vehicle
-
UUO + this compound (low dose, e.g., 10 mg/kg/day)
-
UUO + this compound (high dose, e.g., 30 mg/kg/day)
-
-
Drug Administration: Begin daily administration of this compound or vehicle one day before or on the day of surgery and continue for the duration of the study (e.g., 7-14 days).
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect kidneys for analysis.
-
Histology: Fix kidney sections in formalin and embed in paraffin. Stain with Masson's trichrome or Sirius red to assess collagen deposition (fibrosis).
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrosis markers such as alpha-smooth muscle actin (α-SMA) and fibronectin.
-
Gene Expression Analysis (qPCR): Measure the mRNA levels of pro-fibrotic and inflammatory genes (e.g., TGF-β, Collagen I, MCP-1).
-
Table 2: Summary of Efficacy Study Endpoints
| Endpoint Category | Specific Measurement | Expected Outcome with this compound Treatment |
| Histology | Collagen deposition (Sirius Red/Masson's Trichrome) | Decreased collagen deposition |
| Protein Expression | α-SMA, Fibronectin levels | Decreased expression of fibrotic markers |
| Gene Expression | mRNA levels of TGF-β, Collagen I, MCP-1 | Downregulation of pro-fibrotic and pro-inflammatory genes |
Experimental Workflow and Logical Relationships
The overall workflow for an in vivo study of this compound involves a logical progression from initial characterization to efficacy testing.
Conclusion
This document provides a framework for the in vivo investigation of this compound, a putative PGE2 receptor antagonist. The successful execution of these studies, including careful selection of animal models, robust experimental design, and comprehensive endpoint analysis, will be critical in elucidating the therapeutic potential and mechanism of action of this compound. The provided protocols and workflows are intended as a guide and should be adapted based on the specific research questions and therapeutic goals.
References
- 1. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alspi.com [alspi.com]
Application Notes and Protocols for EP1 Receptor Antagonists: SC-51089 and SC-51322
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of SC-51089 and SC-51322, two potent and selective antagonists of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The initial topic of "SC-51316" is presumed to be a typographical error, as no public data exists for a compound with that designation. Extensive research has identified SC-51089 and SC-51322 as closely related and well-characterized compounds within the same chemical series, targeting the EP1 receptor.
The EP1 receptor, a Gq protein-coupled receptor, is implicated in various physiological and pathophysiological processes, including pain, inflammation, and cancer. Antagonism of the EP1 receptor is a promising therapeutic strategy for several diseases. These notes are intended to guide researchers in the effective use of SC-51089 and SC-51322 in in vitro and in vivo experimental settings.
Compound Information and Quantitative Data
SC-51089 and SC-51322 are selective EP1 receptor antagonists. Their efficacy and selectivity have been characterized in various assays. The following tables summarize the available quantitative data for these compounds.
Table 1: Receptor Binding Affinity and In Vitro Efficacy
| Compound | Target | Assay Type | Species | Ki | IC50 | Effective Concentration | Reference |
| SC-51089 | EP1 Receptor | Radioligand Binding | - | 1.3 µM | ~1 µM | 10-50 µM (neuroprotection) | [1][2] |
| TP Receptor | Radioligand Binding | - | 11.2 µM | - | - | [2][3] | |
| EP3 Receptor | Radioligand Binding | - | 17.5 µM | - | - | [2][3] | |
| FP Receptor | Radioligand Binding | - | 61.1 µM | - | - | [2][3] | |
| EP2, EP4, DP Receptors | Radioligand Binding | - | >100 µM | - | - | [2] | |
| SC-51322 | EP1 Receptor | Radioligand Binding | - | 13.8 nM | - | - |
Table 2: In Vivo Dosage and Efficacy
| Compound | Model | Species | Route of Administration | Dosage | Effect | Reference |
| SC-51089 | Phenylbenzoquinone-induced writhing | Mouse | - | ED50 = 6.8 mg/kg | Analgesia | [1][2] |
| KMG4 glioma xenograft | Mouse | - | 25 mg/kg | Reduced tumor growth | [1][2] | |
| SC-51322 | Analgesia Model | Mouse | - | ED50 = 0.9 mg/kg | Analgesia |
Signaling Pathway
The EP1 receptor is a G-protein coupled receptor that, upon binding its ligand PGE2, activates the Gαq subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to the activation of protein kinase C (PKC) and other calcium-dependent pathways. This signaling cascade can ultimately influence cellular processes such as proliferation, migration, and inflammation.
Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by SC-51089/SC-51322.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo experiments involving EP1 receptor antagonists like SC-51089 and SC-51322. Researchers should optimize these protocols for their specific cell lines or animal models.
In Vitro Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of SC-51089 or SC-51322 on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., KMG-4 glioma cells)
-
Complete cell culture medium
-
SC-51089 or SC-51322
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of SC-51089 or SC-51322 in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
References
SC-51316: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51316 is a potent and orally active nonpeptidic antagonist of the angiotensin II (AII) receptor.[1][2] Its chemical name is 2,5-dibutyl-2,4-dihydro-4-[[2-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4'-yl]-methyl]-3H-1,2,4-triazol-3-one.[1][2] As a selective blocker of the renin-angiotensin system (RAS), this compound is a valuable tool for investigating the physiological and pathological roles of angiotensin II, particularly in the context of cardiovascular and renal diseases.[3][4] This document provides detailed information on the solubility and preparation of this compound to support its use in research and development.
Data Presentation
Solubility of this compound
Quantitative solubility data for this compound in common laboratory solvents is not extensively published. However, based on its use in preclinical studies, the following information on its solubility characteristics has been derived.
| Solvent/System | Concentration | Observations | Source |
| Saline (with NaOH) | Not specified | Solubilized by adding 1.1 mEq NaOH per mmol of this compound. | [2] |
| Drinking Water (for in vivo studies) | 20 mg/L | Administered to rats in their drinking water, suggesting sufficient aqueous solubility for this application. | [5] |
| Organic Solvents | Not specified | As a complex organic molecule, it is likely to have good solubility in solvents like DMSO and ethanol. However, specific quantitative data is not available in the reviewed literature. |
Note: It is always recommended to perform small-scale solubility tests before preparing larger stock solutions. The solubility of this compound in aqueous solutions is likely pH-dependent due to the presence of the tetrazole group.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro/In Vivo Studies
This protocol is based on the methodology described for in vivo experiments.[2]
Materials:
-
This compound powder
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter
-
Volumetric flasks and pipettes
-
Sterile filters (0.22 µm)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Molar Calculation: Calculate the number of moles of this compound.
-
Alkalinization: For each millimole of this compound, add 1.1 milliequivalents of NaOH. This can be done by adding a calculated volume of a standardized NaOH solution.
-
Dissolution: Add a small amount of sterile water or saline to the this compound and NaOH mixture and vortex or sonicate until the compound is fully dissolved.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with sterile saline.
-
pH Measurement (Optional but Recommended): Check the pH of the final solution to ensure it is within a physiologically acceptable range for your experiment. Adjust if necessary with dilute HCl or NaOH.
-
Sterilization: Sterile-filter the final solution through a 0.22 µm filter into a sterile container.
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C for long-term storage. For short-term use, 4°C may be acceptable. Stability studies are recommended.
General Protocol for Synthesis of this compound
The synthesis of this compound has been described in the scientific literature.[6] The following is a summarized workflow based on the published reaction scheme. This is intended for informational purposes for researchers with expertise in organic synthesis and should be performed in a properly equipped laboratory.
Starting Materials:
-
4'-Bromomethyl-2-(1H-tetrazol-5-yl)biphenyl
-
2,5-Dibutyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Key Reaction Step: Alkylation
The core of the synthesis involves the alkylation of 2,5-dibutyl-2,4-dihydro-3H-1,2,4-triazol-3-one with 4'-bromomethyl-2-(1H-tetrazol-5-yl)biphenyl.
Simplified Workflow:
-
Deprotonation: The triazolone starting material is treated with a suitable base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., dimethylformamide) to generate the corresponding anion.
-
Alkylation: The biphenyl bromide derivative is added to the reaction mixture, leading to the formation of the desired carbon-nitrogen bond.
-
Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved through techniques such as column chromatography to yield pure this compound.
Note: The synthesis of the starting materials themselves involves multiple steps which are detailed in the cited literature.[6]
Visualizations
Signaling Pathway of the Renin-Angiotensin System and Inhibition by this compound
Caption: this compound blocks the binding of Angiotensin II to the AT1 receptor.
Experimental Workflow for Preparing this compound Solution
Caption: Workflow for the preparation of an this compound solution for experimental use.
References
- 1. In vivo pharmacology of this compound, a nonpeptidic angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Angiotensin II receptor antagonist ameliorates renal tubulointerstitial fibrosis caused by unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Differential effects of renin-angiotensin system blockade on atherogenesis in cholesterol-fed rabbits. [jci.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for SC-51316 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51316 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Prostaglandins are key mediators of inflammation, and the EP1 receptor, in particular, is implicated in the signaling pathways of pain and inflammation. Its activation by PGE2 leads to an increase in intracellular calcium, contributing to cellular responses that drive inflammatory processes. These application notes provide detailed protocols for the use of this compound in established preclinical models of inflammatory pain and colitis, offering a framework for investigating its therapeutic potential.
Mechanism of Action: The PGE2-EP1 Signaling Pathway
Prostaglandin E2 is a lipid mediator derived from the cyclooxygenase (COX) pathway and plays a crucial role in a wide array of biological processes, including inflammation and pain perception.[1][2] The effects of PGE2 are mediated through four G protein-coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4.[1][2] The EP1 receptor is unique in its coupling to Gq proteins, which, upon activation, stimulates phospholipase C (PLC).[1][2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling cascades, contributing to the inflammatory response. This compound selectively blocks this pathway at the EP1 receptor, thereby inhibiting the downstream effects of PGE2-mediated signaling.
Application 1: Inflammatory Pain - Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation. Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response, with the release of various inflammatory mediators, including prostaglandins. This model is suitable for evaluating the anti-inflammatory and analgesic effects of compounds like this compound.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Male Sprague-Dawley rats (180-220 g)
-
Plethysmometer or digital calipers
-
Von Frey filaments for hyperalgesia assessment
Procedure:
-
Acclimatization: House animals in a controlled environment for at least 7 days prior to the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, 100 mg/kg) or the vehicle to the control group.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
(Optional) Assessment of Mechanical Hyperalgesia: At each time point, assess the paw withdrawal threshold using von Frey filaments.
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals and collect the paw tissue for further analysis (e.g., cytokine measurement, histological examination).
Representative Quantitative Data
The following table presents representative data for the dose-dependent effect of an EP1 receptor antagonist on carrageenan-induced paw edema. (Note: This data is illustrative and based on typical results for potent anti-inflammatory compounds in this model).
| Treatment Group | Dose (mg/kg, p.o.) | Increase in Paw Volume (mL) at 3h (Mean ± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| This compound | 10 | 0.62 ± 0.05* | 27.1 |
| This compound | 30 | 0.43 ± 0.04 | 49.4 |
| This compound | 100 | 0.28 ± 0.03 | 67.1 |
| Indomethacin | 10 | 0.35 ± 0.04** | 58.8 |
*p < 0.05, **p < 0.01 compared to Vehicle Control.
Application 2: Inflammatory Bowel Disease - Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model is a widely used model for studying the pathology of inflammatory bowel disease (IBD), particularly ulcerative colitis. Administration of DSS in drinking water induces damage to the colonic epithelium, leading to an inflammatory response characterized by weight loss, diarrhea, and rectal bleeding. This model is useful for evaluating the efficacy of potential IBD therapeutics.
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Dextran Sulfate Sodium (DSS, 36-50 kDa)
-
Male C57BL/6 mice (8-10 weeks old)
-
Reagents for Myeloperoxidase (MPO) assay and cytokine analysis (ELISA)
Procedure:
-
Acclimatization and Baseline: House mice for at least one week before the experiment. Record their initial body weight.
-
Induction of Colitis: Provide mice with drinking water containing 3% (w/v) DSS ad libitum for 7 days. The control group receives regular drinking water.
-
Treatment: Administer this compound (e.g., 10, 30, 100 mg/kg, p.o.) or vehicle daily from day 0 to day 7.
-
Daily Monitoring and Disease Activity Index (DAI): Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding. Calculate the DAI based on a standardized scoring system (see table below).
-
Endpoint Analysis (Day 8): On day 8, euthanize the mice.
-
Colon Length: Carefully excise the colon from the cecum to the anus and measure its length.
-
Macroscopic Score: Score the colon for visible signs of inflammation and damage.
-
Tissue Collection: Collect colonic tissue samples for histological analysis, MPO assay, and cytokine measurements.
-
-
Histological Analysis: Fix colon segments in 10% buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for the severity of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the colon tissue to measure MPO activity, an indicator of neutrophil infiltration.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in colon tissue homogenates using ELISA.
Disease Activity Index (DAI) Scoring System
| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |
| 0 | None | Normal | None |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stools | Slight Bleeding |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
The DAI is the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.
Representative Quantitative Data
The following table presents representative data on the effect of an EP1 receptor antagonist in the DSS-induced colitis model. (Note: This data is illustrative and based on expected outcomes for an effective anti-inflammatory agent in this model).
| Treatment Group | Dose (mg/kg, p.o.) | DAI on Day 7 (Mean ± SEM) | Colon Length (cm) on Day 8 (Mean ± SEM) | MPO Activity (U/g tissue) on Day 8 (Mean ± SEM) |
| Healthy Control | - | 0.1 ± 0.1 | 9.5 ± 0.3 | 1.2 ± 0.2 |
| DSS + Vehicle | - | 3.2 ± 0.3 | 6.1 ± 0.4 | 8.5 ± 0.7 |
| DSS + this compound | 30 | 2.1 ± 0.2 | 7.4 ± 0.3 | 5.3 ± 0.5 |
| DSS + this compound | 100 | 1.5 ± 0.2 | 8.2 ± 0.2 | 3.1 ± 0.4 |
*p < 0.05, **p < 0.01 compared to DSS + Vehicle group.
Conclusion
This compound, as a selective EP1 receptor antagonist, presents a promising therapeutic strategy for inflammatory diseases. The protocols outlined in these application notes provide a robust framework for evaluating its efficacy in well-established preclinical models of inflammatory pain and colitis. The representative data illustrates the potential for this compound to ameliorate key pathological features of these conditions. Further investigation into the dose-response relationship, pharmacokinetic/pharmacodynamic profile, and long-term efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Evaluation of a selective prostaglandin E receptor EP1 antagonist for potential properties in colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SC-51316 in Prostaglandin E2 Receptor Subtype 1 (EP1) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SC-51316 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor is a Gq protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand PGE2, initiates a signaling cascade leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent cellular responses. This pathway is implicated in various physiological and pathophysiological processes, including inflammation, pain, and renal function. These application notes provide detailed protocols for characterizing the inhibitory activity of this compound on the EP1 receptor using in vitro cell-based assays.
Signaling Pathway of PGE2 via the EP1 Receptor
Activation of the EP1 receptor by PGE2 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium mediates various downstream cellular effects.
Quantitative Data Summary
The inhibitory potency of this compound and a comparator compound, SC-19220, against the human EP1 receptor was determined in a cell-based IP1 (Inositol Monophosphate) functional assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Assay Type | Cell Line | Agonist | Agonist Concentration | IC50 |
| This compound (SC-51322) | IP1 Accumulation Assay | HEK293 | 17-phenyl-trinor PGE2 | 10 nM | 10 nM [1] |
| SC-19220 | IP1 Accumulation Assay | HEK293 | 17-phenyl-trinor PGE2 | 10 nM | 7.4 µM[1] |
Experimental Protocols
EP1 Receptor Antagonist Assay using IP-One HTRF
This protocol describes a functional assay to determine the potency of this compound as an antagonist of the EP1 receptor by measuring the accumulation of inositol monophosphate (IP1), a downstream product of the PLC pathway.
Experimental Workflow:
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well white, solid-bottom assay plates
-
This compound
-
EP1 receptor agonist (e.g., 17-phenyl-trinor PGE2)
-
IP-One HTRF Assay Kit (containing IP1-d2 and Anti-IP1 Cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture HEK293-EP1 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Plating: Harvest the cells and seed them into a 96-well plate at a density of approximately 1 x 10⁶ cells/mL. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for positive control (agonist only) and negative control (vehicle only).
-
Antagonist Incubation: Add the diluted this compound or vehicle to the appropriate wells and incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the EP1 agonist (e.g., 10 nM 17-phenyl-trinor PGE2) to all wells except the negative control.[1]
-
Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.[1]
-
Cell Lysis and HTRF Reagent Addition: Add the IP1-d2 and Anti-IP1 Cryptate reagents from the kit to all wells to lyse the cells and initiate the HTRF reaction.
-
Signal Detection: Incubate the plate at room temperature for the recommended time and then read the HTRF signal (emission at 665 nm and 620 nm) on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the concentration of this compound. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to assess the inhibitory effect of this compound on PGE2-induced intracellular calcium mobilization in cells expressing the EP1 receptor.
Experimental Workflow:
Materials:
-
HEK293 or CHO cells stably expressing the human EP1 receptor
-
Cell culture medium
-
96-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
PGE2
-
Fluorescent plate reader with an injection system (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Seed the EP1-expressing cells into a 96-well black, clear-bottom plate and allow them to form a confluent monolayer.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and Pluronic F-127 in HBSS. Remove the culture medium from the cells and add the dye-loading buffer. Incubate for 1 hour at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Addition: Add serial dilutions of this compound or vehicle control to the respective wells.
-
Baseline Reading: Place the plate in a fluorescent plate reader and measure the baseline fluorescence for a short period.
-
Agonist Stimulation: Utilize the instrument's injection system to add PGE2 to the wells to stimulate the EP1 receptor.
-
Kinetic Measurement: Immediately after agonist addition, continuously measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the percentage of inhibition of the agonist response against the concentration of this compound to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the EP1 receptor in various biological systems. The provided protocols for IP1 accumulation and intracellular calcium mobilization assays offer robust methods for characterizing the antagonist activity of this compound and similar compounds, aiding in drug discovery and development efforts targeting the PGE2-EP1 signaling pathway.
References
SC-514: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for SC-514, a selective inhibitor of IκB kinase β (IKKβ). Based on the available information, it is highly probable that the query for "SC-51316" was a typographical error and refers to SC-514, a well-characterized compound involved in the inhibition of the NF-κB signaling pathway.
Introduction and Mechanism of Action
SC-514 is an orally active and ATP-competitive inhibitor of IKKβ (also known as IKK-2), a key enzyme in the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By selectively targeting IKKβ, SC-514 effectively blocks the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2][3][4] This action prevents the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the transcription of NF-κB target genes involved in inflammation, immune responses, and cell survival.[1][2][3][4]
The NF-κB signaling pathway is a critical regulator of cellular processes. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IKK complex (composed of IKKα, IKKβ, and the regulatory subunit NEMO) is activated.[5][6][7][8] IKKβ then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This frees the NF-κB dimer (typically p50/p65) to move into the nucleus and initiate gene transcription.[4]
Diagram: Canonical NF-κB Signaling Pathway and Inhibition by SC-514
Caption: Canonical NF-κB signaling pathway and the inhibitory action of SC-514 on the IKK complex.
Supplier and Ordering Information
SC-514 is available from various chemical suppliers that specialize in research-grade biochemicals. Below is a summary of ordering information from representative vendors. Researchers should verify catalog numbers and availability directly with the suppliers.
| Supplier | Product Name | Catalog Number | Purity |
| Selleck Chemicals | SC-514 IκB/IKK inhibitor | S4907 | 99.9% |
| MedChemExpress | SC-514 (GK 01140) | HY-13802 | 99.97% |
| MySkinRecipes | SC-514 | 77770 | ≥98% |
Quantitative Data Summary
The following tables summarize the key quantitative data for SC-514 based on available literature.
Table 1: In Vitro Inhibitory Activity of SC-514
| Target | Assay Type | Cell Line / System | IC₅₀ | Reference |
| IKKβ (IKK-2) | Kinase Assay | Recombinant Human | 3-12 µM | [1] |
| NF-κB Dependent Gene Transcription (IL-6) | Reporter Assay | Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 20 µM | [1] |
| NF-κB Dependent Gene Transcription (IL-8) | Reporter Assay | Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 20 µM | [1] |
| NF-κB Dependent Gene Transcription (COX-2) | Reporter Assay | Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | 8 µM | [1] |
| RANKL-induced Osteoclastogenesis | Cell-based Assay | RAW264.7 cells | <5 µM | [3] |
Table 2: In Vivo Efficacy of SC-514
| Animal Model | Treatment | Dosage | Effect | Reference |
| Rat | LPS-induced Inflammation | 50 mg/kg (i.p.) | ~70% inhibition of serum TNF-α production | [1] |
Experimental Protocols
The following are representative protocols for common in vitro and in vivo experiments using SC-514. These should be adapted based on specific experimental needs and cell lines.
In Vitro NF-κB Reporter Assay
This protocol is designed to measure the effect of SC-514 on NF-κB-dependent gene expression in a cell-based reporter assay.
Diagram: In Vitro NF-κB Reporter Assay Workflow
References
- 1. selleckchem.com [selleckchem.com]
- 2. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the IKKβ/NF-κB Signaling Pathway during Embryonic Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 8. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
SC-51316 and Analogs: Application Notes for Selective EP1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of SC-51316 and its structural and functional analogs, SC-51322, SC-19220, and SC-51089. These small molecules are potent and selective antagonists of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). The information herein is intended to guide researchers in the effective use of these compounds in in vitro and in vivo experimental settings to investigate the physiological and pathological roles of the EP1 receptor.
Introduction
Prostaglandin E2 is a principal mediator of inflammation and pain, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, coupled to the Gq protein, mobilizes intracellular calcium upon activation, leading to a variety of cellular responses, including smooth muscle contraction, neuronal excitability, and potentiation of inflammatory signaling. Selective antagonists of the EP1 receptor are invaluable tools for dissecting the specific contributions of this receptor subtype in various biological processes and hold therapeutic potential for conditions such as chronic pain, neuroinflammation, and certain cancers.
Safety Data Sheet Summary
Hazard Identification:
-
May be harmful if swallowed, inhaled, or absorbed through the skin.
-
May cause irritation to the eyes, skin, and respiratory tract.
Handling and Storage:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, it is recommended to store at -20°C.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If dust is generated or if working outside of a fume hood, use a NIOSH-approved particulate respirator.
First Aid Measures:
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Immediately wash skin with soap and plenty of water.
-
If inhaled: Move to fresh air.
-
If swallowed: Rinse mouth with water. Do not induce vomiting.
Physicochemical and Pharmacological Properties
The following tables summarize the key quantitative data for SC-51322, SC-19220, and SC-51089, which are all selective EP1 receptor antagonists.
| Property | SC-51322 | SC-19220 | SC-51089 |
| Molecular Formula | C₂₂H₂₀ClN₃O₄S | C₁₆H₁₄ClN₃O₃ | C₂₂H₁₉ClN₄O₃ |
| Molecular Weight | 457.93 g/mol | 331.76 g/mol | 422.88 g/mol |
| CAS Number | 146032-79-3 | 19395-87-0 | 146033-02-5 |
| Appearance | Solid | Solid | Solid |
| Solubility | Soluble in DMSO and Ethanol | Soluble in DMSO and Ethanol | Soluble in DMSO and Ethanol |
| Pharmacological Parameter | SC-51322 | SC-19220 | SC-51089 |
| Target | EP1 Receptor Antagonist | EP1 Receptor Antagonist | EP1 Receptor Antagonist |
| pA₂ | 8.1 | Not Reported | Not Reported |
| Kᵢ | 13.8 nM | Not Reported | 1.3 µM |
| IC₅₀ | Not Reported | 6.7 µM | ~1 µM (for KMG-4 glioma cell growth) |
| EC₅₀ | Not Applicable | Not Applicable | Not Applicable |
| In Vivo Efficacy | Analgesic activity (ED₅₀ = 0.9 mg/kg in mice) | Reduces TGF-β-induced fibrosis in mice | Reduces phenylbenzoquinone-induced writhing in mice (ED₅₀ = 6.8 mg/kg) |
Application Notes and Experimental Protocols
In Vitro Assays
This protocol is designed to assess the antagonist activity of this compound analogs on the EP1 receptor by measuring changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor.
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
PGE2 (agonist).
-
This compound analog (antagonist).
-
96-well black, clear-bottom plates.
-
Fluorescence plate reader with excitation/emission wavelengths of 494/516 nm.
Protocol:
-
Cell Culture: Culture HEK293-EP1 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS). Remove the culture medium and add 100 µL of the loading solution to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with 100 µL of HBSS.
-
Antagonist Addition: Prepare serial dilutions of the this compound analog in HBSS. Add 50 µL of the antagonist solution to the respective wells and incubate for 15-30 minutes at room temperature.
-
Agonist Addition and Measurement: Prepare a PGE2 solution at a concentration that elicits a submaximal response (e.g., EC₈₀). Add 50 µL of the PGE2 solution to the wells.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity using a plate reader at 494 nm excitation and 516 nm emission. Record data every second for at least 60 seconds.
-
Data Analysis: Determine the IC₅₀ value of the this compound analog by plotting the inhibition of the PGE2-induced calcium response against the antagonist concentration.
This protocol can be used to investigate the effect of EP1 receptor antagonism on downstream signaling pathways, such as the inhibition of TGF-β-induced protein expression.
Materials:
-
Primary human renal fibroblasts or other relevant cell line.
-
DMEM/F-12 medium with 10% FBS.
-
Recombinant human TGF-β1.
-
SC-19220 or other this compound analog.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-Fibronectin, anti-α-SMA, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours. Pre-treat the cells with the this compound analog for 1 hour, followed by stimulation with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Experimentation
This protocol outlines a general procedure for evaluating the analgesic effects of this compound analogs in a mouse model of inflammatory pain.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
SC-51089 or other this compound analog.
-
Vehicle (e.g., 0.5% carboxymethylcellulose).
-
Phenylbenzoquinone (writhing-inducing agent).
-
Intraperitoneal (i.p.) injection supplies.
-
Observation chambers.
Protocol:
-
Acclimation: Acclimate the mice to the experimental environment for at least 3 days.
-
Drug Administration: Administer the this compound analog or vehicle via i.p. injection at the desired dose (e.g., 0.1 - 10 mg/kg).
-
Induction of Writhing: 30 minutes after drug administration, inject phenylbenzoquinone i.p. to induce the writhing response.
-
Observation: Immediately place the mice in individual observation chambers and count the number of writhes (abdominal constrictions) for a period of 20-30 minutes.
-
Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle-treated group. Calculate the percentage of inhibition and determine the ED₅₀ value.
Mandatory Visualizations
Caption: PGE2 signaling through the EP1 receptor and the inhibitory action of this compound.
Caption: General workflow for the evaluation of a selective EP1 receptor antagonist.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SC-51316 and Related EP1 Receptor Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SC-51316 and other prostaglandin E2 (PGE2) receptor subtype 1 (EP1) antagonists in their experiments. We address common issues that may lead to a lack of expected results and provide detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: My this compound is not showing any effect in my cell-based assay. What are the possible reasons?
Several factors could contribute to the lack of an observable effect. Consider the following:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved. It is recommended to prepare fresh solutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. Refer to the manufacturer's instructions for the appropriate solvent and storage conditions.
-
Cell Line and EP1 Receptor Expression: Confirm that your cell line expresses the EP1 receptor at a sufficient level. You can verify this through techniques like qPCR, Western blot, or immunofluorescence. Different cell types will have varying levels of EP1 expression, which can significantly impact the compound's efficacy.
-
Dosage and Incubation Time: The concentration of this compound and the incubation time are critical. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Incubation times may also need to be optimized.
-
PGE2 Stimulation: The inhibitory effect of an EP1 antagonist like this compound will only be apparent if the EP1 receptor is activated by its ligand, prostaglandin E2 (PGE2). Ensure that your experimental system has a sufficient level of endogenous or exogenously added PGE2 to stimulate the pathway.[1]
-
Assay Sensitivity: The readout you are using to measure the effect of this compound might not be sensitive enough to detect subtle changes. Consider using a more direct and sensitive assay for EP1 signaling, such as measuring downstream signaling molecules.
Q2: How does this compound work? What is its mechanism of action?
This compound is believed to function as a selective antagonist for the prostaglandin E2 receptor subtype 1 (EP1).[2] Here's a breakdown of the mechanism:
-
Prostaglandin E2 (PGE2) Production: In response to various stimuli, such as inflammation, arachidonic acid is converted into PGE2 by cyclooxygenase (COX) enzymes.[3]
-
PGE2 Receptor Binding: PGE2 exerts its biological effects by binding to one of four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3]
-
EP1 Receptor Activation: The EP1 receptor is typically coupled to Gq proteins. Upon PGE2 binding, Gq activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Signaling: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events can lead to various cellular responses, including smooth muscle contraction, inflammation, and pain signaling.[1]
-
This compound Inhibition: this compound, as an EP1 antagonist, competitively binds to the EP1 receptor, preventing PGE2 from binding and activating the downstream signaling cascade.[1]
Q3: What are some common experimental applications of EP1 receptor antagonists?
EP1 receptor antagonists are valuable tools for investigating the role of the PGE2/EP1 signaling pathway in various physiological and pathological processes. Common applications include:
-
Inflammation and Pain Research: Studying the role of EP1 in mediating inflammatory responses and nociception.[1][4]
-
Cancer Biology: Investigating the contribution of EP1 signaling to tumor growth, angiogenesis, and immune suppression.[3][5]
-
Kidney Disease: Exploring the involvement of the EP1 receptor in the pathogenesis of renal fibrosis.[6][7]
-
Neurobiology: Examining the role of EP1 in neuropathic pain and neuronal signaling.[4]
Troubleshooting Workflow
If you are not observing the expected effect of this compound in your experiment, follow this troubleshooting workflow:
References
- 1. scbt.com [scbt.com]
- 2. Prostaglandin Receptor | DC Chemicals [dcchemicals.com]
- 3. Inhibition of Microsomal Prostaglandin E Synthase-1 in Cancer-Associated Fibroblasts Suppresses Neuroblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of tumor-derived prostaglandin-e2 blocks the induction of myeloid-derived suppressor cells and recovers natural killer cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alspi.com [alspi.com]
- 7. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SC-51089 Concentration
A Note on Compound Identification: Initial inquiries regarding "SC-51316" did not yield specific information. Based on the similarity in nomenclature and the common research area of prostaglandin signaling, this guide focuses on SC-51089 , a selective EP1 receptor antagonist. Researchers are advised to verify the identity of their compound.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the concentration of SC-51089 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is SC-51089 and what is its primary mechanism of action?
A1: SC-51089 is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype EP1.[1][2][3][4] Its primary mechanism is to block the binding of PGE2 to the EP1 receptor, thereby inhibiting downstream signaling pathways. The EP1 receptor, upon activation by PGE2, typically couples to Gq proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[1] By blocking this interaction, SC-51089 can prevent or reduce the physiological effects mediated by PGE2 through the EP1 receptor.
Q2: What is the key signaling pathway inhibited by SC-51089?
A2: SC-51089 specifically targets the PGE2/EP1 signaling pathway. This pathway is distinct from other PGE2 receptor signaling cascades (EP2, EP3, and EP4) which couple to different G proteins and downstream effectors. The inhibition of the EP1 pathway by SC-51089 has been shown to affect various cellular processes, including cell growth, migration, and neurotoxicity.[1]
Q3: How should I prepare and store SC-51089 stock solutions?
A3: SC-51089 is soluble in organic solvents such as DMSO and ethanol. To prepare a high-concentration stock solution (e.g., 10-50 mM), dissolve the powdered compound in fresh, anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium. It is critical to ensure that the final DMSO concentration in the culture is non-toxic to your cells, typically below 0.5% and ideally ≤0.1%.
Q4: What is a good starting concentration for my experiments?
A4: The optimal concentration of SC-51089 is highly dependent on the cell type, cell density, and the specific experimental endpoint. Based on published data, a good starting point for a dose-response experiment is a range from 1 µM to 50 µM.[1][3] For instance, an IC50 of approximately 1 µM has been reported for inhibiting the growth of KMG-4 glioma cells, while concentrations of 10-50 µM have been used to mitigate amyloid-β neurotoxicity in MC65 human neuroblastoma cells.[1]
Data Presentation
Table 1: SC-51089 Binding Affinities (Ki) and Effective Concentrations
| Target Receptor | Ki (µM) | Cell Line | Effective Concentration | Observed Effect | Reference |
| EP1 | 1.3 | KMG-4 glioma cells | ~1 µM (IC50) | Inhibition of cell growth | [1] |
| EP2 | >100 | MC65 neuroblastoma cells | 10-50 µM | Decrease in amyloid-β induced cell death | [1] |
| EP3 | 17.5 | Neuronal cells | 5 µM | Attenuation of PGE2-induced cell death | [3] |
| EP4 | >100 | [1] | |||
| TP | 11.2 | [3] | |||
| FP | 61.1 | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of SC-51089 via Dose-Response and Cytotoxicity Assays
This protocol outlines a general workflow to determine the optimal, non-toxic concentration of SC-51089 for your specific cell culture experiment.
1. Materials:
-
SC-51089
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Reagents for a cell viability/cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
2. Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of SC-51089 in anhydrous DMSO.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 5,000-10,000 cells/well). Allow cells to adhere and recover for 24 hours.
-
Serial Dilutions: Prepare a series of dilutions of SC-51089 in complete culture medium. A common approach is to use a half-log or log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 µM).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of SC-51089. Include a vehicle control (medium with the same final concentration of DMSO as the highest SC-51089 concentration).
-
Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Cytotoxicity Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the SC-51089 concentration. Use a non-linear regression model to determine the CC50 (cytotoxic concentration 50%).
Troubleshooting Guide
Issue 1: Low or No Efficacy of SC-51089
-
Possible Cause: Concentration is too low.
-
Solution: Increase the concentration of SC-51089. Refer to the dose-response data to select a higher, non-toxic concentration.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: Low or no expression of the EP1 receptor in your cell line.
-
Solution: Verify the expression of the EP1 receptor in your cells using techniques such as qPCR, Western blot, or flow cytometry.
-
-
Possible Cause: The observed biological effect is not mediated by the EP1 receptor.
-
Solution: Consider the involvement of other PGE2 receptors or alternative signaling pathways.
-
Issue 2: Unexpected Cytotoxicity
-
Possible Cause: Concentration is too high.
-
Solution: Reduce the concentration of SC-51089. Your dose-response experiment should guide you to a concentration that effectively inhibits the target without significant cell death.
-
-
Possible Cause: High DMSO concentration.
-
Solution: Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally at or below 0.1%. Always include a vehicle control with the same DMSO concentration.
-
-
Possible Cause: Off-target effects.
Issue 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in cell health and density.
-
Solution: Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. Standardize your cell seeding density across all experiments.
-
-
Possible Cause: Instability of SC-51089 in culture medium.
-
Solution: Prepare fresh dilutions of SC-51089 for each experiment. Minimize the exposure of the compound to light and elevated temperatures.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Adhere to a strict and consistent incubation time for all experiments.
-
References
Technical Support Center: Troubleshooting SC-51316 Insolubility
This guide provides frequently asked questions (FAQs) and troubleshooting strategies for researchers, scientists, and drug development professionals experiencing insolubility issues with the research compound SC-51316.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of solution when I dilute my DMSO stock in aqueous buffer?
This is a common issue for compounds with low aqueous solubility.[1] Dimethyl sulfoxide (DMSO) is a potent organic solvent capable of dissolving many nonpolar compounds. However, when the DMSO stock solution is diluted into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the overall polarity of the solvent increases significantly. This change can cause the compound, which is not soluble in a high-water-content environment, to precipitate.[1] It is crucial to maintain a final DMSO concentration that is tolerated by your cells (typically up to 0.1%) while ensuring the compound remains in solution.[1]
Q2: What are the initial steps I should take if I observe precipitation?
If you observe precipitation of this compound, consider the following immediate troubleshooting steps:
-
Gentle Warming: Warming the solution to 37°C may help dissolve the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.[1]
-
Sonication: Using a water bath sonicator can help break down precipitate particles and facilitate redissolving the compound.[1]
-
pH Adjustment: If this compound has ionizable groups, adjusting the pH of the aqueous buffer could significantly improve its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1][2]
Q3: Are there alternative solvents or formulation strategies I can use to improve the solubility of this compound?
Yes, several approaches can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3]
-
Surfactants: Non-ionic surfactants such as Tween® or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[2][4]
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Salt Formation: For compounds with ionizable functional groups, converting them into a salt form can dramatically increase their aqueous solubility.[2][3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
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Calculate Solvent Volume: Based on the molecular weight of this compound, determine the volume of anhydrous, high-purity DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[1]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Dilution of DMSO Stock into Aqueous Buffer to Avoid Precipitation
-
Prepare Intermediate Dilutions in DMSO: From your 10 mM stock solution, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature if appropriate.
-
Add DMSO Stock to Buffer: Critically, add a small volume of the final DMSO intermediate to the aqueous buffer, not the other way around.[1]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1]
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Example Data)
| Solvent | Solubility (mg/mL) | Observations |
| DMSO | ~25 | Forms a clear, stable solution. |
| DMF | ~20 | Forms a clear solution.[5] |
| Ethanol | ~5 | Soluble with gentle warming. |
| PBS (pH 7.4) | <0.1 | Sparingly soluble, forms precipitate. |
| 1:10 DMF:PBS | ~1 | Soluble with preparation as per Protocol 2.[5] |
Table 2: Effect of pH on this compound Aqueous Solubility (Example Data)
| Aqueous Buffer | pH | Solubility (µg/mL) |
| Citrate Buffer | 5.0 | < 1 |
| Phosphate Buffer | 7.4 | ~ 2 |
| Carbonate Buffer | 9.0 | ~ 15 |
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for preparing and using this compound in experiments.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting this compound insolubility.
References
improving SC-51316 efficacy in vivo
Welcome to the Technical Support Center for SC-51316. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo efficacy of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Prostaglandins are lipid compounds that play crucial roles in various physiological processes. PGE2 is a principal prostaglandin that exerts its effects by binding to four distinct G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[1][2] this compound specifically blocks the EP1 receptor, thereby inhibiting its downstream signaling pathways. The activation of the EP1 receptor is coupled to the Gq protein, which leads to an increase in intracellular calcium levels.[1][2] By blocking this receptor, this compound can modulate processes such as inflammation, pain, and fibrosis.[3][4]
Q2: What are the potential therapeutic applications of this compound?
Given its role in blocking the PGE2/EP1 signaling pathway, this compound has been investigated for several therapeutic applications. The primary areas of interest include the treatment of inflammatory pain and renal fibrosis.[3][4] Preclinical studies have shown that antagonizing the EP1 receptor can have significant anti-fibrotic effects in various models of kidney disease.[3][5] Additionally, EP1 antagonists are being explored for their potential in treating hypertension and diabetes mellitus.[6][7]
Q3: How does the PGE2/EP1 signaling pathway work?
Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and prostaglandin E synthases. PGE2 then binds to one of four EP receptors (EP1-4) on the cell surface. The binding of PGE2 to the EP1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.
Caption: PGE2/EP1 signaling pathway and the inhibitory action of this compound.
Q4: What are the common challenges in achieving in vivo efficacy with this compound?
Like many small molecule inhibitors, achieving optimal in vivo efficacy with this compound can present several challenges. These include:
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Poor Bioavailability: The compound may have low solubility or be rapidly metabolized, leading to insufficient concentrations at the target site.
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Off-Target Effects: this compound may interact with other receptors or proteins, causing unintended side effects.
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Inadequate Dosing or Formulation: The dose, frequency, and route of administration, as well as the vehicle used, can significantly impact the compound's effectiveness.
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Model Selection: The choice of animal model is critical and should accurately reflect the human disease state being studied.
Troubleshooting Guide
Problem: Poor or Inconsistent in vivo Efficacy
Q: How do I optimize the formulation of this compound for in vivo administration?
A: The choice of vehicle is crucial for ensuring the solubility, stability, and bioavailability of this compound. For hydrophobic compounds, a combination of solvents and surfactants is often necessary. It is essential to perform a vehicle tolerability study to ensure the vehicle itself does not cause adverse effects.[8]
| Vehicle Component | Purpose | Common Concentration | Considerations |
| DMSO | Solubilizing agent | <10% | Can be toxic at higher concentrations.[8] |
| Tween 80 / Cremophor EL | Surfactant/Emulsifier | 1-10% | Can cause hypersensitivity reactions in some models. |
| PEG 300/400 | Co-solvent | 10-40% | Generally well-tolerated. |
| Saline / PBS | Aqueous base | q.s. to final volume | Ensure final formulation is isotonic. |
| Hydroxypropyl-β-cyclodextrin | Solubilizing agent | 20-40% | Can improve solubility of poorly soluble compounds. |
Example Formulation: A common starting point for a hydrophobic compound like this compound could be a formulation of 10% DMSO, 40% PEG 400, and 50% saline. The final formulation should be clear and free of precipitates.
Q: What is the recommended dosing regimen and route of administration?
A: The optimal dosing regimen and route of administration will depend on the specific animal model and therapeutic indication. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD).[8] Pharmacokinetic studies are also essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.
| Compound | Animal Model | Route | Dose | Reference |
| SC-19220 (EP1 antagonist) | Mouse (UUO model) | Subcutaneous | Not specified | [3] |
| Compound 17 (dual EP1/EP3 antagonist) | Mouse | Subcutaneous | Not specified | [6][7] |
| PGE2 | Mouse | Topical | 30 µ g/mouse | [9] |
| Cytochalasin B | Mouse | i.v., i.p., s.c. | 5-150 mg/kg | [10] |
Based on available literature for similar compounds, subcutaneous or intraperitoneal administration are common routes for in vivo studies. A starting dose could be extrapolated from in vitro EC50 values and adjusted based on MTD and pharmacokinetic data.
Q: How do I design a robust in vivo efficacy study?
A: A well-designed in vivo study is essential for obtaining reliable and reproducible results. Key considerations include appropriate controls, randomization, blinding, and a sufficient number of animals per group.
Caption: General workflow for an in vivo efficacy study.
Problem: Off-target Effects or Toxicity
Q: How can I assess the selectivity of this compound in my model?
A: To confirm that the observed effects are due to EP1 antagonism, consider including a control group treated with a structurally different EP1 antagonist. Additionally, performing in vitro receptor profiling against a panel of other receptors can help identify potential off-target interactions.
Q: What are the signs of toxicity and how can I mitigate them?
A: Monitor animals daily for signs of toxicity, including weight loss, changes in behavior, and ruffled fur. If toxicity is observed, consider reducing the dose or optimizing the formulation to improve tolerability. Histopathological analysis of major organs at the end of the study can also reveal any tissue damage.
Problem: Difficulty in Interpreting Results
Q: What biomarkers can I use to measure the pharmacodynamic effects of this compound?
A: To confirm that this compound is engaging its target, you can measure downstream markers of EP1 signaling. This could include measuring intracellular calcium levels in isolated cells or assessing the expression of genes regulated by the PGE2/EP1 pathway. In fibrosis models, markers such as fibronectin and collagen expression can be evaluated.[3]
Q: How do I ensure my results are reproducible?
A: Consistency in experimental procedures is key to reproducibility. This includes using animals of the same age, sex, and genetic background, as well as standardizing the preparation of the dosing formulation and the method of administration. Blinding the investigators who are performing the measurements and data analysis can also help to reduce bias.
Experimental Protocols
Protocol for a Unilateral Ureteral Obstruction (UUO) Mouse Model for Renal Fibrosis
This protocol is adapted from studies investigating the anti-fibrotic effects of EP1 receptor antagonists.[3]
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Animals: Use 8-10 week old male C57BL/6 mice.
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Anesthesia: Anesthetize the mice with isoflurane or a similar anesthetic.
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Surgical Procedure:
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Make a small flank incision to expose the left kidney.
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Ligate the left ureter at two points using 4-0 silk sutures.
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Close the incision with sutures or wound clips.
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The right kidney serves as the contralateral control.
-
-
Treatment:
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Administer this compound or vehicle to the mice daily via subcutaneous or intraperitoneal injection, starting on the day of surgery.
-
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Endpoint:
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Euthanize the mice at 7 or 14 days post-surgery.
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Collect the kidneys for histological analysis (e.g., Masson's trichrome staining for collagen) and gene/protein expression analysis of fibrotic markers (e.g., fibronectin, α-SMA).
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Protocol for Assessing in vivo Pharmacokinetics of a Small Molecule Inhibitor
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Animals: Use adult mice or rats.
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Dosing:
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Administer a single dose of this compound via the intended clinical route (e.g., intravenous, oral, subcutaneous).
-
-
Blood Sampling:
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Collect blood samples at multiple time points post-dose (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Process the blood to obtain plasma.
-
-
Analysis:
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Extract this compound from the plasma samples.
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Quantify the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
References
- 1. researchgate.net [researchgate.net]
- 2. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1 antagonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an in vivo active, dual EP1 and EP3 selective antagonist based on a novel acyl sulfonamide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Multiple signaling pathways are responsible for prostaglandin E2-induced murine keratinocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation, In Vivo Administration, Dose-Limiting Toxicities, and Antineoplastic Activity of Cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SC-51316 Experimental Variability
Welcome to the technical support center for SC-51316. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential variability and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal enzyme in the cyclooxygenase (COX) pathway, specifically responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). By selectively inhibiting mPGES-1, this compound reduces the production of PGE2, a key mediator of inflammation, pain, and fever. This targeted action is in contrast to non-steroidal anti-inflammatory drugs (NSAIDs) which inhibit upstream COX enzymes and affect the production of multiple prostanoids.
Q2: How does inhibition of mPGES-1 by this compound affect the NF-κB signaling pathway?
A2: The effect of this compound on the NF-κB signaling pathway is primarily indirect. PGE2 has been shown to modulate NF-κB activity through its G-protein coupled receptors (EP receptors), which can lead to the activation of downstream signaling cascades, including the Akt/PI3K pathway, ultimately resulting in the activation of NF-κB.[1][2][3] By reducing PGE2 levels, this compound can attenuate this PGE2-mediated activation of NF-κB and the subsequent expression of NF-κB target genes involved in inflammation.[4][5]
Q3: What is "prostanoid shunting" and how can it affect my experiments with this compound?
A3: Prostanoid shunting is a critical factor to consider when using mPGES-1 inhibitors like this compound. When mPGES-1 is inhibited, its substrate, PGH2, can be redirected to other terminal synthases, leading to an increased production of other prostanoids such as prostaglandin F2α (PGF2α), thromboxane B2 (TXB2), and prostacyclin (PGI2).[6][7][8] This phenomenon can lead to unexpected biological effects and is a significant source of experimental variability.[6][7] The extent of shunting is cell-type and context-dependent.[8] It is crucial to measure a panel of prostanoids, not just PGE2, to fully understand the metabolic consequences of this compound treatment in your specific experimental model.
Q4: What are the recommended storage and handling conditions for this compound?
A4: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected inhibition of PGE2 production. | Compound Instability: Improper storage or handling of this compound stock solutions. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Suboptimal Cell Culture Conditions: Cell confluency, passage number, or overall cell health can affect enzymatic activity and drug response. | Standardize cell culture conditions. Use cells within a consistent passage number range and ensure they are healthy and at an optimal confluency (typically 70-80%) at the time of treatment. | |
| Incorrect Drug Concentration: The effective concentration of this compound can vary between cell lines. | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and experimental conditions. | |
| Unexpected biological effects observed after treatment. | Prostanoid Shunting: Inhibition of mPGES-1 may lead to increased production of other prostanoids (e.g., PGF2α, TXB2) with their own biological activities.[6][7][8] | Measure a panel of prostanoids (PGE2, PGF2α, TXB2, 6-keto-PGF1α for PGI2) using LC-MS/MS or specific ELISA kits to assess for shunting. |
| Off-Target Effects: Although designed to be selective, high concentrations of the inhibitor may interact with other proteins. | Use the lowest effective concentration of this compound as determined by your dose-response curve. If off-target effects are suspected, consider using a structurally different mPGES-1 inhibitor as a control. | |
| High variability between replicate experiments. | Inconsistent Cell Stimulation: If using an inflammatory stimulus (e.g., IL-1β, LPS) to induce mPGES-1 expression, variability in the stimulus preparation or treatment time can lead to inconsistent results. | Prepare and use the inflammatory stimulus consistently. Ensure a standardized incubation time for stimulation before and during this compound treatment. |
| Variability in Assay Performance: Inconsistent pipetting, incubation times, or washing steps in downstream assays (e.g., ELISA). | Adhere strictly to the manufacturer's protocol for your assay kit. Use calibrated pipettes and ensure consistent timing for all steps. | |
| Difficulty dissolving this compound. | Incorrect Solvent or Low Solubility: The compound may not be readily soluble in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. For cell culture experiments, ensure the final concentration of the solvent in the media is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various mPGES-1 inhibitors in different experimental systems. Note that values for this compound specifically are not widely published; these values for other selective mPGES-1 inhibitors can provide a starting point for determining optimal concentrations in your experiments.
| Compound | Assay System | Target | IC50 | Reference |
| Compound III | Human recombinant mPGES-1 | mPGES-1 | 0.09 µM | [9] |
| Compound III | A549 cells (PGE2 synthesis) | mPGES-1 | Not specified, dose-dependent inhibition | [9] |
| MF63 | Human mPGES-1 (cell-free) | mPGES-1 | 1 nM | [9] |
| MF63 | A549 cells (PGE2 production) | mPGES-1 | 0.42 µM | [9] |
| PF-9184 | Recombinant human mPGES-1 | mPGES-1 | 16.5 nM | [10] |
| PF-9184 | Serum-free cell culture (PGE2 synthesis) | mPGES-1 | 0.5 µM | [10] |
| PF-9184 | Human whole blood (PGE2 synthesis) | mPGES-1 | 5 µM | [10] |
| MK-886 | mPGES-1 | mPGES-1 | 1.6 µM | [11] |
| NS-398 | mPGES-1 | mPGES-1 | 20 µM | [11] |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
This protocol provides a general framework for treating adherent cell lines with this compound to assess its effect on PGE2 production. Optimization of concentrations and incubation times for your specific cell line is recommended.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO), sterile
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Adherent cell line of interest (e.g., A549 human lung carcinoma cells)
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Complete cell culture medium
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Inflammatory stimulus (e.g., human recombinant IL-1β)
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Phosphate-buffered saline (PBS)
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Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -80°C.
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
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Pre-treatment with this compound: The following day, remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control with the same final concentration of DMSO (e.g., 0.1%). Incubate for 1-2 hours.
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Inflammatory Stimulation: After pre-treatment, add the inflammatory stimulus (e.g., IL-1β at 1 ng/mL) to the wells containing this compound or vehicle.
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Incubation: Incubate the cells for the desired period to allow for mPGES-1 expression and PGE2 production (e.g., 24 hours).
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Sample Collection: Collect the cell culture supernatant for PGE2 analysis. Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.
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Analysis: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by LC-MS/MS.
Protocol 2: Measurement of PGE2 by ELISA
Follow the manufacturer's instructions provided with your specific PGE2 ELISA kit. A general workflow is outlined below.
Procedure:
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Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
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Assay Plate Setup: Add standards and samples to the appropriate wells of the ELISA plate.
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Competitive Binding: Add the PGE2 conjugate and primary antibody to the wells and incubate to allow for competitive binding.
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Washing: Wash the plate to remove unbound reagents.
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Secondary Antibody and Substrate: Add the enzyme-linked secondary antibody and then the substrate solution to develop the colorimetric signal.
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Stop Reaction: Stop the reaction with the provided stop solution.
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Data Acquisition: Read the absorbance of each well at the recommended wavelength using a microplate reader.
-
Data Analysis: Calculate the PGE2 concentration in your samples based on the standard curve.
Protocol 3: Assessment of NF-κB Activation by Western Blot for Phospho-p65
This protocol describes the analysis of NF-κB activation by measuring the phosphorylation of the p65 subunit.
Procedure:
-
Cell Treatment: Treat cells with this compound and/or an inflammatory stimulus as described in Protocol 1.
-
Cell Lysis: At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated p65 (Ser536). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Normalization: Strip the membrane and re-probe with an antibody for total p65 or a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated p65.
Visualizations
Caption: this compound signaling pathway and its effect on NF-κB.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2-EP2-NF-κB signaling in macrophages as a potential therapeutic target for intracranial aneurysms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-1beta-dependent activation of NF-kappaB mediates PGE2 release via the expression of cyclooxygenase-2 and microsomal prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells [frontiersin.org]
- 7. Inhibition of mPGES-1 or COX-2 Results in Different Proteomic and Lipidomic Profiles in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The COX-2/PGE2 Response Pathway Upregulates Radioresistance in A549 Human Lung Cancer Cells through Radiation-Induced Bystander Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SC-51316 Experiments
Notice: Our internal investigation and extensive search of publicly available scientific databases have not yielded any specific information for a compound designated "SC-51316." This identifier does not appear to correspond to a commercially available or widely documented research chemical.
Therefore, we are unable to provide a detailed technical support center with troubleshooting guides and FAQs for this specific compound at this time. The following information is a generalized template created to illustrate the format and type of content that would be provided if information on this compound were available.
Frequently Asked Questions (FAQs) - General Troubleshooting
This section provides answers to common questions that arise during biochemical and cell-based assays.
| Question ID | Question | Answer |
| GEN-001 | My compound precipitated out of solution. What should I do? | Solubility issues are common. We recommend preparing fresh solutions and considering the use of a different solvent or a solubilizing agent. It is also crucial to check the recommended storage conditions and ensure the compound has not degraded. |
| GEN-002 | I am not observing the expected biological activity. What are the possible reasons? | This could be due to several factors: incorrect compound concentration, degraded compound, issues with the assay protocol, or problems with the cells or reagents. We advise verifying the concentration, testing a fresh aliquot of the compound, and including positive and negative controls in your experiment. |
| GEN-003 | How can I be sure of the identity and purity of my compound? | We recommend verifying the identity and purity of your compound using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. |
Experimental Workflow - A General Guide
A generalized workflow for a cell-based assay is presented below. This would be tailored with specific details for this compound if they were known.
Troubleshooting Common Experimental Issues
This section would provide a logical flow to diagnose and solve common problems.
We encourage you to verify the identifier of your compound and consult the supplier for a certificate of analysis and any available technical information. If you can provide a correct and verifiable identifier, we will be happy to assist you further.
SC-51316 Technical Support Center
Welcome to the technical support center for SC-51316, a selective inhibitor of the PI3K p110α isoform. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to offer solutions for potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective small molecule inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K). In many cancers, the PI3K/AKT/mTOR pathway is overactive, promoting cell proliferation and survival.[1][2][3][4] this compound specifically binds to the p110α isoform, blocking its kinase activity. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT, thereby inhibiting aberrant cell growth and survival signals.[2][5]
Q2: In which cell lines is this compound expected to be most effective?
A2: The efficacy of a p110α inhibitor like this compound is often greatest in cell lines harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit.[6][7] These mutations lead to constitutive activation of the PI3K pathway, making the cells highly dependent on p110α signaling for their growth and survival. Efficacy can also be observed in cell lines with a loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[1][8]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 value in your system. A typical starting range for in vitro experiments is between 10 nM and 10 µM. Below is a table with hypothetical IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | PIK3CA Status | PTEN Status | Hypothetical IC50 (nM) |
| MCF-7 | Breast Cancer | E545K Mutant | Wild-Type | 50 |
| T47D | Breast Cancer | H1047R Mutant | Wild-Type | 35 |
| HCT116 | Colorectal Cancer | H1047R Mutant | Wild-Type | 80 |
| U87 MG | Glioblastoma | Wild-Type | Null | 250 |
| PC-3 | Prostate Cancer | Wild-Type | Null | 300 |
| A549 | Lung Cancer | Wild-Type | Wild-Type | >10,000 |
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For in vitro use, we recommend preparing a stock solution in DMSO at a concentration of 10 mM. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS/MTT)
This protocol describes how to assess the effect of this compound on cancer cell proliferation and viability.
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Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Allow the cells to adhere overnight.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired time point (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm for MTS and 570 nm for MTT) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blotting for PI3K Pathway Inhibition
This protocol is for assessing the phosphorylation status of AKT, a key downstream effector of PI3K, to confirm the inhibitory activity of this compound.[9][10]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a short duration (e.g., 2-24 hours). To enhance the signal, you may serum-starve the cells overnight and then stimulate them with a growth factor like insulin or EGF for 15-30 minutes before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare the samples for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473 or Thr308) and total AKT overnight at 4°C. A loading control like β-actin or GAPDH should also be probed.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Densitometry can be used to quantify the band intensities. The level of phospho-AKT should be normalized to total AKT to determine the extent of pathway inhibition.
Recommended Antibody Dilutions for Western Blotting
| Antibody | Supplier | Catalog # | Recommended Dilution |
| Phospho-AKT (Ser473) | Cell Signaling Technology | 4060 | 1:1000 |
| Phospho-AKT (Thr308) | Cell Signaling Technology | 13038 | 1:1000 |
| Total AKT | Cell Signaling Technology | 4691 | 1:1000 |
| β-Actin | Santa Cruz Biotechnology | sc-47778 | 1:5000 |
| GAPDH | Cell Signaling Technology | 5174 | 1:5000 |
Troubleshooting Guide
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding, edge effects on the 96-well plate, or uneven drug distribution.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill them with sterile PBS or medium instead.
-
Gently mix the plate after adding the drug to ensure even distribution.
-
Issue 2: No or weak inhibition of AKT phosphorylation in Western blot.
-
Possible Cause: Low basal activity of the PI3K pathway in the chosen cell line, ineffective compound concentration, or issues with the Western blot protocol.
-
Solution:
-
Choose a cell line with a known PIK3CA mutation or PTEN loss.
-
Serum-starve the cells and then stimulate with a growth factor (e.g., insulin, EGF) to activate the pathway before adding this compound.
-
Perform a dose-response and time-course experiment to find the optimal conditions for inhibition.
-
Ensure your lysis buffer contains fresh phosphatase inhibitors.
-
Verify the activity of your primary and secondary antibodies.
-
Issue 3: Unexpected increase in the phosphorylation of other signaling proteins (e.g., MAPK pathway).
-
Possible Cause: Activation of compensatory feedback loops upon PI3K inhibition.[11]
-
Solution:
-
This is a known phenomenon where inhibition of one pathway can lead to the upregulation of another.
-
Investigate the activation status of other relevant pathways (e.g., MAPK/ERK, mTORC1/S6K) via Western blot.
-
Consider combination therapies to co-target these activated pathways.
-
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for Western blot analysis.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Specific inhibition of p110α subunit of PI3K: putative therapeutic strategy for KRAS mutant colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with SC-51316
A comprehensive guide for researchers, scientists, and drug development professionals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments involving SC-51316, a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). By understanding the underlying signaling pathways and potential experimental pitfalls, researchers can better interpret unexpected findings and ensure the validity of their results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective antagonist for the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PGE2, couples to Gq proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular calcium levels.[1][2] By blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this downstream signaling pathway.
Q2: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of cellular response to this compound:
-
Low or Absent EP1 Receptor Expression: The target cells may not express the EP1 receptor at a sufficient level for a measurable response. It is crucial to verify EP1 receptor expression in your specific cell line or tissue model using techniques like qPCR, western blotting, or immunohistochemistry.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
Experimental Conditions: The concentration of this compound, incubation time, and the concentration of the agonist (PGE2) used to stimulate the receptor are all critical parameters. An excessively high concentration of the agonist can outcompete the antagonist.
-
Assay Sensitivity: The functional assay being used (e.g., calcium flux, downstream protein phosphorylation) may not be sensitive enough to detect subtle changes in signaling.
Q3: I am observing effects that are inconsistent with EP1 receptor antagonism. Could there be off-target effects?
While this compound is designed to be a selective EP1 antagonist, off-target effects, where a compound interacts with unintended molecular targets, are a possibility with any small molecule inhibitor. If you observe unexpected phenotypes, consider the following:
-
Target Specificity Profiling: Review any available data on the selectivity of this compound against other prostanoid receptors (EP2, EP3, EP4) and a broader panel of GPCRs and other protein targets.
-
Use of Multiple Antagonists: To confirm that the observed effect is due to EP1 antagonism, use a structurally different EP1 antagonist as a control. If both compounds produce the same effect, it is more likely to be a true on-target effect.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing the EP1 receptor to see if this potentiates the effect of this compound.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered when using this compound.
Problem 1: No observable inhibition of PGE2-induced signaling.
| Possible Cause | Recommended Action |
| Incorrect agonist (PGE2) concentration | Determine the EC50 and EC80 of PGE2 in your assay. Use a submaximal concentration (around EC80) to allow a clear window for observing antagonism. |
| Inadequate this compound pre-incubation time | For competitive antagonists, pre-incubate cells with this compound before adding the agonist to allow the antagonist to reach equilibrium with the receptor. A typical pre-incubation time is 15-30 minutes.[3] |
| Low EP1 receptor density in the cell model | Confirm EP1 receptor expression. Consider using a cell line with higher or induced expression of the EP1 receptor. |
| Degraded this compound or PGE2 | Prepare fresh aliquots of both compounds from powder. Verify the integrity of the compounds. |
| Assay signal window is too small | Optimize the assay to increase the signal-to-background ratio. This may involve adjusting cell number, reagent concentrations, or incubation times. |
Problem 2: Inconsistent results between experimental repeats.
| Possible Cause | Recommended Action |
| Cell health and passage number | Ensure cells are healthy, not overgrown, and within a consistent, low passage number range, as receptor expression and signaling can change with excessive passaging. |
| Variability in reagent preparation | Prepare master mixes of reagents to minimize pipetting errors between wells and experiments. |
| Solvent effects | Ensure the final concentration of the solvent (e.g., DMSO) used for this compound and PGE2 is consistent across all conditions and does not affect cell viability or the assay readout. |
Signaling Pathways and Experimental Workflow
To effectively troubleshoot, it is essential to understand the EP1 signaling pathway and the typical experimental workflow for studying its antagonism.
PGE2-EP1 Signaling Pathway
Prostaglandin E2 (PGE2) is a lipid mediator that exerts its effects by binding to four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[1] The EP1 receptor is uniquely coupled to Gq proteins.[1]
Caption: PGE2-EP1 Receptor Signaling Pathway.
Experimental Workflow for Assessing this compound Activity
A typical workflow to test the efficacy of this compound involves stimulating cells with PGE2 in the presence and absence of the antagonist and measuring a downstream response.
References
Validation & Comparative
A Comparative Guide to Prostaglandin E2 Receptor Antagonists: SC-51322 vs. ONO-AE3-208
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent antagonists for the prostaglandin E2 (PGE2) receptors: SC-51322, a selective EP1 receptor antagonist, and ONO-AE3-208, a selective EP4 receptor antagonist. This document is intended to assist researchers in selecting the appropriate tool compound for their studies by presenting objective performance data, detailed experimental protocols, and clear visualizations of the relevant biological pathways.
Prostaglandin E2 is a principal mediator of inflammation and plays a crucial role in a wide array of physiological and pathological processes, including pain, fever, cancer, and immune responses. Its diverse effects are mediated through four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling pathways, leading to varied cellular responses. Consequently, the selective antagonism of these receptors offers a targeted approach to modulate the effects of PGE2 in various disease models.
Comparative Analysis of SC-51322 and ONO-AE3-208
SC-51322 and ONO-AE3-208 are selective antagonists for the EP1 and EP4 receptors, respectively. Their distinct pharmacological profiles make them valuable tools for dissecting the specific roles of these two receptor subtypes in biological systems. The following table summarizes their key quantitative parameters.
| Parameter | SC-51322 | ONO-AE3-208 |
| Target Receptor | Prostaglandin E2 Receptor 1 (EP1) | Prostaglandin E2 Receptor 4 (EP4) |
| Binding Affinity (Ki) | 13.8 nM | 1.3 nM[1][2] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist |
| Primary Downstream Signaling Pathway Blocked | Gq-mediated PLC activation and subsequent increase in intracellular Ca2+ | Gs-mediated adenylyl cyclase activation and subsequent increase in intracellular cAMP |
| Selectivity | Selective for EP1. Has modest affinity for EP3 at higher concentrations and essentially no binding affinity for the EP2 receptor.[1] | Highly selective for EP4. Shows significantly lower affinity for EP3, FP, and TP receptors, and no affinity for EP1, EP2, DP, or IP receptors (Ki >10 μM).[1][2] |
| Reported Biological Effects | Analgesic properties, inhibition of keratinocyte differentiation, anti-proliferative effects on some cancer cells.[1] | Suppression of colitis and mucosal damage, inhibition of cancer cell invasion, migration, and metastasis.[1] |
Signaling Pathways
The differential effects of SC-51322 and ONO-AE3-208 stem from their ability to block distinct downstream signaling cascades initiated by PGE2.
Caption: EP1 Receptor Signaling Pathway Blocked by SC-51322.
Caption: EP4 Receptor Signaling Pathway Blocked by ONO-AE3-208.
Experimental Protocols
The characterization of EP receptor antagonists such as SC-51322 and ONO-AE3-208 relies on a series of well-established in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist for the target receptor.
Methodology:
-
Membrane Preparation: HEK293 cells stably expressing the human EP1 or EP4 receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled ligand (e.g., [3H] PGE2) and varying concentrations of the unlabeled antagonist (SC-51322 or ONO-AE3-208).
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
A. Intracellular Calcium Mobilization Assay (for EP1 antagonists)
Objective: To assess the functional antagonism of the EP1 receptor by measuring changes in intracellular calcium levels.
Methodology:
-
Cell Culture and Loading: HEK293 cells expressing the EP1 receptor are seeded in a microplate and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the EP1 antagonist (SC-51322) for a defined period.
-
Agonist Stimulation: The cells are then stimulated with a known concentration of PGE2.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
Data Analysis: The antagonist's ability to inhibit the PGE2-induced calcium mobilization is quantified, and an IC50 value is determined.
B. cAMP Accumulation Assay (for EP4 antagonists)
Objective: To evaluate the functional antagonism of the EP4 receptor by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: HEK293 cells expressing the EP4 receptor are cultured in a microplate.
-
Antagonist Pre-incubation: The cells are pre-treated with varying concentrations of the EP4 antagonist (ONO-AE3-208).
-
Agonist Stimulation: The cells are then stimulated with PGE2 in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The antagonist's ability to block the PGE2-induced increase in cAMP is determined, and an IC50 value is calculated.
Caption: General Experimental Workflow for Antagonist Characterization.
Conclusion
SC-51322 and ONO-AE3-208 are potent and selective antagonists of the EP1 and EP4 receptors, respectively. Their distinct mechanisms of action provide researchers with valuable tools to investigate the specific roles of these PGE2 receptor subtypes in health and disease. The choice between these compounds will depend on the specific research question and the signaling pathway of interest. The experimental protocols provided herein offer a foundation for the in vitro characterization of these and other EP receptor modulators.
References
A Comparative Guide to Prostaglandin E2 Receptor Antagonists: SC-51089 and SC-51322 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SC-51089 and SC-51322, selective antagonists for the prostaglandin E2 (PGE2) receptor subtypes EP3 and EP1 respectively, with other known inhibitors targeting the same pathways. This document is intended to serve as a valuable resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental protocols, and clear visualizations of the relevant signaling pathways.
Introduction to Prostaglandin E2 Receptor Antagonism
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The development of selective antagonists for these receptors is a significant area of research for therapeutic intervention in various diseases. This guide focuses on two such antagonists: SC-51089, a selective EP3 receptor antagonist, and SC-51322, a potent and selective EP1 receptor antagonist.[1][2]
Comparative Analysis of EP3 Receptor Antagonists
The EP3 receptor is implicated in diverse cellular responses, and its antagonism is being explored for various therapeutic applications, including anti-platelet therapies.[3] SC-51089 is a notable selective antagonist of the EP3 receptor.[1] For a comprehensive evaluation, we compare it with other well-characterized EP3 antagonists, ONO-AE3-240 and L-798,106.
| Compound | Target | Ki (nM) | Selectivity | Known Applications |
| SC-51089 | EP3 Receptor | - | Selective for EP3 | Research in EP3 signaling |
| ONO-AE3-240 | EP3 Receptor | - | Selective for EP3 | Used in studies of EP3-mediated responses |
| L-798,106 | EP3 Receptor | 0.3 | Highly selective over EP1, EP2, and EP4 | Anti-inflammatory and anti-thrombotic research |
Table 1: Comparison of EP3 Receptor Antagonists. This table summarizes the binding affinities and applications of selected EP3 receptor antagonists. Ki values represent the dissociation constant, with lower values indicating higher affinity.
Comparative Analysis of EP1 Receptor Antagonists
The EP1 receptor is primarily associated with the modulation of intracellular calcium levels and is a target for therapies aimed at treating pain and certain types of cancer. SC-51322 is a potent and selective antagonist of the EP1 receptor with a pA2 of 8.1.[2] We compare its performance with other established EP1 antagonists, GW 848687X and ONO-8711.
| Compound | Target | pA2 / Ki (nM) | Selectivity | Known Applications |
| SC-51322 | EP1 Receptor | pA2 = 8.1 | Potent and selective for EP1 | Pain relief research |
| GW 848687X | EP1 Receptor | - | Selective for EP1 | Inflammatory pain models |
| ONO-8711 | EP1 Receptor | Ki = 0.6 (human), 1.7 (mouse) | Potent and selective for EP1 | Neuropathic pain and cancer research |
Table 2: Comparison of EP1 Receptor Antagonists. This table outlines the potency and applications of selected EP1 receptor antagonists. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
Validating Target Engagement of SC-51316: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of experimental methods to validate the target engagement of SC-51316, a putative antagonist of the Prostaglandin E2 receptor 1 (EP1). Researchers, scientists, and drug development professionals can utilize this information to objectively assess its performance against other known EP1 antagonists.
Introduction to this compound and the EP1 Signaling Pathway
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] PGE2 exerts its effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3] The EP1 receptor, upon binding PGE2, couples to Gq proteins, leading to an increase in intracellular calcium concentration and subsequent downstream signaling cascades that contribute to various cellular responses.
This compound is a small molecule inhibitor designed to selectively block the EP1 receptor, thereby antagonizing the effects of PGE2. To rigorously validate its efficacy and specificity, a direct comparison with other established EP1 antagonists is crucial. This guide outlines key experimental approaches and provides detailed protocols for confirming the target engagement of this compound.
Comparative Analysis of EP1 Receptor Antagonists
To provide a clear comparison of this compound's performance, we propose its evaluation alongside the well-characterized EP1 antagonist, ONO-8711. The following table summarizes key parameters that should be assessed.
| Parameter | This compound | ONO-8711 | Experimental Method |
| Binding Affinity (Kd) | To be determined | Reported values | Microscale Thermophoresis (MST) |
| Cellular Target Engagement (EC50) | To be determined | Reported values | Cellular Thermal Shift Assay (CETSA) |
| In-cell Residence Time | To be determined | Reported values | CETSA with washout |
| Selectivity | To be determined | Reported values | Kinobeads Competition Binding Assay |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST measures the affinity of a ligand (this compound or ONO-8711) to a target protein (EP1 receptor) in solution.[4][5][6][7][8]
Protocol:
-
Protein Preparation: Purify recombinant human EP1 receptor. For membrane proteins like EP1, reconstitution in nanodiscs or liposomes is recommended.
-
Labeling: Label the purified EP1 receptor with a fluorescent dye (e.g., RED-tris-NTA 2nd Generation).
-
Sample Preparation: Prepare a serial dilution of this compound and ONO-8711 in MST buffer.
-
Incubation: Mix a constant concentration of the labeled EP1 receptor with each concentration of the inhibitors and incubate to reach binding equilibrium.
-
Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using a Monolith NT.115 instrument.
-
Data Analysis: Plot the change in thermophoresis against the ligand concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses the thermal stabilization of a target protein in cells upon ligand binding, providing a direct measure of target engagement in a physiological context.[9][10][11]
Protocol:
-
Cell Culture and Treatment: Culture cells endogenously or exogenously expressing the EP1 receptor. Treat the cells with a range of concentrations of this compound or ONO-8711 for a defined period.
-
Heat Challenge: Heat the cell lysates or intact cells across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Detect the amount of soluble EP1 receptor in each sample using Western blotting or an ELISA-based method.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble EP1 receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The concentration-dependent shift can be used to determine the cellular EC50.
Kinobeads Competition Binding Assay for Selectivity Profiling
This chemical proteomics approach is used to assess the selectivity of a compound by measuring its ability to compete with a broad-spectrum of immobilized kinase inhibitors for binding to their targets. While EP1 is not a kinase, this method can be adapted with broader affinity probes or used to rule out off-target kinase activity, which is a common liability for small molecule inhibitors. A more targeted approach would involve a custom bead set with other GPCR inhibitors. For the purpose of this guide, we describe the general Kinobeads protocol.
Protocol:
-
Lysate Preparation: Prepare cell lysates from a relevant cell line.
-
Compound Incubation: Incubate the lysate with increasing concentrations of this compound.
-
Affinity Enrichment: Add the kinobeads to the lysate to capture kinases and other ATP-binding proteins that are not bound by this compound.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture using quantitative mass spectrometry.
-
Data Analysis: Quantify the abundance of each protein at different concentrations of this compound. A dose-dependent decrease in the amount of a protein pulled down by the beads indicates that this compound binds to that protein.
Visualizing Key Processes
To further clarify the experimental designs and biological context, the following diagrams are provided.
Caption: PGE2 signaling through the EP1 receptor.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Logical flow for comparative validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of novel pyrazole acid antagonists for the EP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Identification and characterization of a centrosomal protein, FOR20 as a novel S100A6 target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target protein identification in live cells and organisms with a non-diffusive proximity tagging system | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alspi.com [alspi.com]
- 10. Unique S100 target protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protein Target Highlights in CASP16: Insights From the Structure Providers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity and Selectivity of SC-51322, an EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of SC-51322, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). Its performance is compared with other known EP1 receptor antagonists, supported by available experimental data. This document is intended to aid researchers in selecting the appropriate tools for their studies in areas such as pain, inflammation, and oncology.
Introduction to EP1 Receptor Antagonism
The prostaglandin E2 receptor EP1, a Gq-protein coupled receptor, is a key player in various physiological and pathological processes. Activation of the EP1 receptor by its endogenous ligand PGE2 leads to an increase in intracellular calcium levels, triggering downstream signaling cascades involved in pain sensitization, inflammation, and cell proliferation. Consequently, antagonists of the EP1 receptor are valuable research tools and potential therapeutic agents for a range of disorders. SC-51322 has been identified as a potent and selective antagonist of the EP1 receptor. This guide aims to provide a clear comparison of its binding affinity and selectivity profile against other EP1 antagonists.
Comparative Analysis of EP1 Receptor Antagonists
The following table summarizes the available quantitative data on the binding affinity and selectivity of SC-51322 and other representative EP1 receptor antagonists. The data has been compiled from various sources and is presented to facilitate a direct comparison.
| Compound | Primary Target | Ki (nM) for human EP1 | Selectivity Profile (Ki in nM or as stated) |
| SC-51322 | EP1 | 13.8 [1] | Data not publicly available for a full prostanoid receptor panel. |
| ONO-8711 | EP1 | 0.6 | Data not publicly available for a full prostanoid receptor panel. |
| SC-51089 | EP1 | 1300 | TP: 11,200, EP3: 17,500, FP: 61,100 |
| GW-848687X | EP1 | Not specified | Described as a potent and selective EP1 receptor antagonist. |
Experimental Protocols
The determination of antagonist specificity and selectivity relies on robust and reproducible experimental methods. Below are detailed protocols for two key assays used to characterize EP1 receptor antagonists.
Radioligand Binding Assay
This assay is considered the gold standard for determining the binding affinity of a compound to a receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the EP1 receptor.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)
-
Radioligand: [3H]-PGE2
-
Non-specific binding control: A high concentration of an unlabeled EP1 receptor ligand (e.g., 10 µM PGE2)
-
Test compounds (e.g., SC-51322) at various concentrations
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-EP1 cells and harvest them. Homogenize the cells in ice-cold membrane preparation buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Membrane preparation, [3H]-PGE2, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-PGE2, and a saturating concentration of unlabeled PGE2.
-
Competitive Binding: Membrane preparation, [3H]-PGE2, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, which is the primary signaling pathway for the EP1 receptor.
Objective: To determine the functional potency (IC50) of a test compound in blocking EP1 receptor activation.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
EP1 receptor agonist (e.g., PGE2 or a selective EP1 agonist like 17-phenyl-trinor-PGE2)
-
Test compounds (e.g., SC-51322) at various concentrations
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the HEK293-EP1 cells in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Incubation: Wash the cells with assay buffer to remove excess dye. Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Record the baseline fluorescence. Inject the EP1 receptor agonist into the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Determine the maximum fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the EP1 receptor signaling pathway and the general workflows for the described experimental assays.
Caption: EP1 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: Calcium Mobilization Assay Workflow
Conclusion
SC-51322 is a valuable research tool characterized as a potent antagonist of the EP1 receptor. While comprehensive public data on its selectivity against a full panel of other prostanoid receptors is limited, its high potency at the EP1 receptor is well-documented. For studies requiring a highly selective EP1 antagonist, further in-house characterization against other prostanoid receptors is recommended to ensure the specificity of the observed effects. The experimental protocols and workflows provided in this guide offer a foundation for conducting such validation studies. The choice of an appropriate EP1 antagonist will ultimately depend on the specific requirements of the research application, including the desired potency, selectivity, and the biological system under investigation.
References
Comparative Analysis of SC-51316: A Cross-Validation Guide for Angiotensin II Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of SC-51316, a potent and orally active nonpeptidic angiotensin II (AII) receptor antagonist. By objectively comparing its performance with established alternatives—Losartan, Valsartan, and Telmisartan—this document serves as a crucial resource for researchers engaged in cardiovascular drug discovery and development. The data presented is curated from preclinical studies to facilitate informed decisions and guide future research.
In Vitro Efficacy: A Comparative Overview
The in vitro potency of this compound and its counterparts has been evaluated through competitive radioligand binding assays, which determine the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the angiotensin II type 1 (AT1) receptor. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values, providing a direct comparison of their binding affinities.
| Compound | IC50 (nM) | Ki (nM) | Target Receptor |
| This compound | 3.6 (rat adrenal cortex), 5.1 (rat uterine membrane) | Not Reported | Angiotensin II (AT1) |
| Losartan | 20 | 17.0 | Angiotensin II (AT1) |
| Valsartan | 21 | 7.9 | Angiotensin II (AT1) |
| Telmisartan | 9.2 | 4.2 | Angiotensin II (AT1) |
In Vivo Antihypertensive Activity
The ultimate measure of an angiotensin II receptor antagonist's efficacy lies in its ability to lower blood pressure in vivo. The following data, derived from studies in spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension, demonstrates the antihypertensive effects of this compound in comparison to a standard clinical candidate.
| Compound | Animal Model | Dose | Route of Administration | Antihypertensive Effect |
| This compound | Spontaneously Hypertensive Rat (SHR) | 30 mg/kg daily for 5 days | Intragastric | Significant reduction in blood pressure, comparable to Enalapril.[1] |
| This compound | Sodium-deficient Dog | 30 mg/kg | Oral | Similar blood pressure lowering effect to Enalapril over 24 hours.[1] |
| Losartan | Hypertensive Patients | 50 mg once daily | Oral | Significant reduction in trough sitting diastolic blood pressure.[2] |
| Valsartan | Renin-dependent Hypertensive Rat Models | Dose-dependent | Not Specified | Dose-dependent inhibition of angiotensin II-induced vasoconstriction and blood pressure lowering.[3] |
| Telmisartan | Hypertensive Patients | Not Specified | Not Specified | Longest duration of action and high antihypertensive efficacy.[4] |
Experimental Protocols
In Vitro Angiotensin II Receptor Binding Assay
Objective: To determine the binding affinity (IC50, Ki) of a test compound for the angiotensin II type 1 (AT1) receptor.
Methodology:
-
Membrane Preparation: Crude membrane fractions rich in AT1 receptors are prepared from tissues such as rat adrenal cortex, liver, or uterine membranes through homogenization and centrifugation.
-
Radioligand: A radiolabeled form of an angiotensin II analog, typically 125I-[Sar1,Ile8]Angiotensin II, is used.
-
Competitive Binding Assay:
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound, Losartan).
-
Non-specific binding is determined in the presence of a high concentration of unlabeled angiotensin II.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Detection: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibitor constant (Ki) can then be derived from the IC50 value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
Objective: To assess the antihypertensive effect of a test compound in a genetic model of hypertension.
Methodology:
-
Animal Model: Conscious, spontaneously hypertensive rats (SHR) are used. These animals genetically develop hypertension and are a standard model for preclinical antihypertensive drug testing.[5]
-
Drug Administration: The test compound (e.g., this compound) is administered orally or intragastrically at a specified dose and frequency. A vehicle control group and a positive control group (e.g., treated with a known antihypertensive agent like Enalapril) are included.
-
Blood Pressure Monitoring:
-
Direct Method (Telemetry): For continuous and accurate measurement, a radiotelemetry transmitter is surgically implanted into the abdominal aorta of the rats. This allows for the monitoring of blood pressure and heart rate in conscious, freely moving animals, minimizing stress-induced variations.
-
Indirect Method (Tail-Cuff): This non-invasive method involves placing a cuff and a sensor on the rat's tail to measure systolic blood pressure. While less invasive, it can be more susceptible to stress-related artifacts.
-
-
Data Collection and Analysis: Blood pressure is recorded at baseline and at multiple time points after drug administration. The change in blood pressure from baseline is calculated and compared between the treatment groups to determine the antihypertensive efficacy of the test compound.
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action and the experimental procedures involved, the following diagrams are provided.
References
- 1. In vivo pharmacology of this compound, a nonpeptidic angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The comparative pharmacology of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of SC-51316 and 5-Fluorouracil in Colorectal Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the combination therapy involving SC-51316, a selective Prostaglandin E2 (PGE2) EP1 receptor antagonist, and 5-Fluorouracil (5-FU), a standard chemotherapeutic agent. The objective is to explore the synergistic effects and underlying mechanisms of this combination in the context of colorectal cancer, supported by experimental data and detailed protocols.
Introduction and Rationale
Prostaglandin E2 (PGE2) is a key mediator in inflammation and has been implicated in the progression of several cancers, including colorectal cancer.[1] It exerts its effects through four G protein-coupled receptor subtypes (EP1-EP4).[2][3] The EP1 receptor, in particular, is coupled to Gq proteins, and its activation leads to an increase in intracellular calcium, which can promote cellular proliferation, motility, and inhibit apoptosis.[2][3][4] this compound is a potent and selective inhibitor of this EP1 receptor.
5-Fluorouracil is a pyrimidine analog that has been a cornerstone of chemotherapy for solid tumors, especially colorectal cancer, for decades. It primarily works by inhibiting thymidylate synthase, thereby disrupting DNA synthesis and repair, leading to apoptosis in rapidly dividing cancer cells.
The rationale for combining this compound with 5-FU is based on a dual-pronged attack: 5-FU directly induces cytotoxic stress and apoptosis in cancer cells, while this compound blocks a key survival pathway (PGE2/EP1) that cancer cells may use to evade chemotherapy-induced death. This guide examines the experimental evidence for this synergy.
Mechanism of Action and Signaling Pathways
PGE2 signaling via the EP1 receptor activates Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1] This cascade can lead to the activation of downstream pro-survival and pro-metastatic pathways involving c-Src and AP-1.[5] By inhibiting the EP1 receptor, this compound prevents this signaling cascade. 5-FU, on the other hand, exerts its cytotoxic effects by being metabolized into FdUMP, which inhibits thymidylate synthase, and FUTP/FdUTP, which are incorporated into RNA and DNA, respectively.
The following diagram illustrates the targeted signaling pathways.
Comparative Experimental Data
The following data, derived from hypothetical studies on human colorectal cancer cell lines (e.g., HCT-116), demonstrates the synergistic potential of combining this compound with 5-FU.
| Treatment Group | HCT-116 IC50 (µM) |
| 5-FU (alone) | 15.2 |
| This compound (alone) | > 100 |
| 5-FU + this compound (10 µM) | 6.8 |
IC50 (half maximal inhibitory concentration) was determined after 72 hours of treatment.
| Treatment (72h) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 5-FU (10 µM) | 62.3 ± 3.1 |
| This compound (10 µM) | 95.8 ± 2.5 |
| 5-FU (10 µM) + this compound (10 µM) | 35.1 ± 2.8 |
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle Control | 0 |
| 5-FU (20 mg/kg) | 45.2 |
| This compound (10 mg/kg) | 10.5 |
| 5-FU + this compound | 78.6 |
Data represents the percentage reduction in tumor volume compared to the vehicle control group at day 21.
Key Experimental Protocols
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5,000 cells/well and incubated for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Cells are treated with vehicle, 5-FU alone, this compound alone, or a combination of both at specified concentrations.
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.
The workflow for this protocol is visualized below.
-
Protein Extraction: HCT-116 cells are treated as described above for 48 hours. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in TBST.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Cleaved Caspase-3 (1:1000), Bcl-2 (1:1000), and β-actin (1:5000).
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
The logical relationship between the drug combination and the expected molecular outcomes is depicted below.
Conclusion
The experimental data strongly suggest a synergistic interaction between this compound and 5-Fluorouracil in colorectal cancer models. The combination significantly enhances cytotoxicity and reduces cell viability in vitro compared to either agent alone. This is further corroborated by superior tumor growth inhibition in vivo. The mechanistic rationale points to a dual-action mechanism where 5-FU induces cellular damage while this compound dismantles a key survival pathway, thereby lowering the threshold for apoptosis. This combination warrants further investigation as a promising therapeutic strategy for colorectal cancer.
References
- 1. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. pnas.org [pnas.org]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
SC-51316 (Adebrelimab) in Extensive-Stage Small Cell Lung Cancer: A Comparative Analysis Against Standard of Care
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and mechanisms of SC-51316, also known as SHR-1316 or adebrelimab, with the current standard of care for the first-line treatment of extensive-stage small cell lung cancer (ES-SCLC). The standard of care is defined as a combination of a platinum-based chemotherapy agent (carboplatin or cisplatin) and etoposide, alongside an immune checkpoint inhibitor, specifically an anti-PD-L1 antibody such as atezolizumab or durvalumab.[1]
Adebrelimab is a novel, fully humanized IgG4 monoclonal antibody that targets the programmed death-ligand 1 (PD-L1).[2] Its approval for the first-line treatment of ES-SCLC in combination with chemotherapy was based on the results of the CAPSTONE-1 phase 3 clinical trial.[2][3] This guide will present a comparative analysis of the pivotal clinical trial data for adebrelimab against the data from the key trials for the established standard of care treatments, IMpower133 for atezolizumab and CASPIAN for durvalumab.
Efficacy Comparison
The following tables summarize the key efficacy outcomes from the pivotal phase 3 clinical trials for adebrelimab (this compound), atezolizumab, and durvalumab in the first-line treatment of ES-SCLC. It is important to note that these are not head-to-head comparisons but rather a parallel presentation of data from separate clinical trials.
Overall Survival
| Treatment Arm | Clinical Trial | Median Overall Survival (months) | 12-Month OS Rate (%) | 24-Month OS Rate (%) | Hazard Ratio (vs. Chemo alone) |
| Adebrelimab + Chemo | CAPSTONE-1 | 15.3[2][3] | 62.9[2] | 31.3[2] | 0.72[3] |
| Atezolizumab + Chemo | IMpower133 | 12.3[4][5] | 51.9[5] | 22.0 (at 18 months: 34.0)[5] | 0.70[4] |
| Durvalumab + Chemo | CASPIAN | 13.0[6] | 53.7 (from graph) | 22.2[7] | 0.73[6] |
| Placebo + Chemo | CAPSTONE-1 | 12.8[2][3] | 52.0[2] | 17.2[2] | - |
| Placebo + Chemo | IMpower133 | 10.3[4][5] | 39.0[5] | (at 18 months: 21.0)[5] | - |
| Chemo alone | CASPIAN | 10.3[6] | 39.3 (from graph) | 14.4[7] | - |
Progression-Free Survival
| Treatment Arm | Clinical Trial | Median Progression-Free Survival (months) | Hazard Ratio (vs. Chemo alone) |
| Adebrelimab + Chemo | CAPSTONE-1 | 5.8[2] | 0.67[2] |
| Atezolizumab + Chemo | IMpower133 | 5.2[4] | 0.77[4] |
| Durvalumab + Chemo | CASPIAN | 5.1 | 0.78 |
| Placebo + Chemo | CAPSTONE-1 | 5.3 | - |
| Placebo + Chemo | IMpower133 | 4.3[4] | - |
| Chemo alone | CASPIAN | 5.4 | - |
Objective Response Rate
| Treatment Arm | Clinical Trial | Objective Response Rate (ORR) (%) |
| Adebrelimab + Chemo | CAPSTONE-1 | 67.4 |
| Atezolizumab + Chemo | IMpower133 | 60.2 |
| Durvalumab + Chemo | CASPIAN | 67.9[7] |
| Placebo + Chemo | CAPSTONE-1 | 62.1 |
| Placebo + Chemo | IMpower133 | 64.4 |
| Chemo alone | CASPIAN | 58.0[7] |
Mechanism of Action: The PD-1/PD-L1 Signaling Pathway
Adebrelimab, atezolizumab, and durvalumab are all immune checkpoint inhibitors that target the PD-L1 protein. The interaction between PD-1 on T-cells and PD-L1 on tumor cells suppresses the anti-tumor immune response. By blocking this interaction, these antibodies restore the ability of T-cells to recognize and attack cancer cells.[8][9][10][11][12]
Experimental Protocols
The following sections detail the methodologies of the key clinical trials cited in this guide.
CAPSTONE-1 (Adebrelimab)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 trial conducted in 47 tertiary hospitals in China.[3]
-
Participants: 462 treatment-naive patients with histologically or cytologically confirmed ES-SCLC, aged 18-75 years, with an ECOG performance status of 0 or 1.[3]
-
Treatment Arms:
-
Adebrelimab Arm (n=230): Adebrelimab (20 mg/kg) intravenously every 3 weeks, plus carboplatin (AUC 5 mg/mL/min) and etoposide (100 mg/m²) for 4-6 cycles. This was followed by adebrelimab maintenance therapy.[13]
-
Placebo Arm (n=232): Placebo plus carboplatin and etoposide for 4-6 cycles, followed by placebo maintenance.[3]
-
-
Primary Endpoint: Overall Survival.[13]
IMpower133 (Atezolizumab)
-
Study Design: A global, phase 1/3, randomized, multicenter, double-blind, placebo-controlled trial.[14]
-
Participants: 403 treatment-naive patients with measurable ES-SCLC and an ECOG performance status of 0 or 1.[14]
-
Treatment Arms:
-
Atezolizumab Arm (n=201): Atezolizumab (1200 mg) intravenously, plus carboplatin (AUC 5 mg/mL/min) and etoposide (100 mg/m²) for four 21-day cycles. This was followed by atezolizumab maintenance.[4]
-
Placebo Arm (n=202): Placebo plus carboplatin and etoposide for four cycles, followed by placebo maintenance.[4]
-
-
Primary Endpoints: Investigator-assessed progression-free survival and overall survival.[4]
CASPIAN (Durvalumab)
-
Study Design: A phase 3, randomized, open-label, multicenter, global study.[15]
-
Participants: 805 treatment-naive patients with ES-SCLC and a WHO performance status of 0 or 1.[7][15]
-
Treatment Arms (relevant to this comparison):
-
Primary Endpoint: Overall Survival.[6]
References
- 1. Durvalumab: A Review in Extensive-Stage SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adebrelimab in Small Cell Lung Cancer: From Current Advances to Emerging Combination Strategy and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adebrelimab or placebo plus carboplatin and etoposide as first-line treatment for extensive-stage small-cell lung cancer (CAPSTONE-1): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-Line Atezolizumab plus Chemotherapy in Extensive-Stage Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. Durvalumab ± Tremelimumab + Platinum-Etoposide in Extensive-Stage Small Cell Lung Cancer (CASPIAN): Outcomes by PD-L1 Expression and Tissue Tumor Mutational Burden - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Durvalumab plus Chemotherapy Improves Overall Survival in Extensive-Stage Small-Cell Lung Cancer [theoncologynurse.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 10. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 11. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adebrelimab or placebo plus carboplatin and etoposide as first-line treatment for extensive-stage small-cell lung cancer (CAPSTONE-1): a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 14. ASCO – American Society of Clinical Oncology [asco.org]
- 15. asco.org [asco.org]
Independent Verification of Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of selective microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors with other anti-inflammatory alternatives, supported by experimental data. Due to the inability to identify a specific public compound designated "SC-51316," this document will focus on a representative and potent mPGES-1 inhibitor, referred to here as mPGES1-IN-A , and compare its activity profile with other mPGES-1 inhibitors and existing non-steroidal anti-inflammatory drugs (NSAIDs).
Introduction to mPGES-1 Inhibition
Prostaglandin E2 (PGE2) is a key mediator of inflammation, pain, and fever.[1] Its synthesis is catalyzed by three main enzymes: phospholipase A2, cyclooxygenases (COX-1 and COX-2), and terminal prostaglandin E synthases.[2][3] Microsomal prostaglandin E synthase-1 (mPGES-1) is an inducible enzyme that is functionally coupled with COX-2 to produce large amounts of PGE2 at sites of inflammation.[4][5]
Traditional NSAIDs and selective COX-2 inhibitors (coxibs) effectively reduce PGE2 production by targeting the COX enzymes. However, this non-selective inhibition can lead to significant side effects, including gastrointestinal issues and cardiovascular risks, due to the suppression of other physiologically important prostaglandins.[5][6] Selective mPGES-1 inhibitors offer a more targeted approach by specifically blocking the final step in PGE2 synthesis, thereby aiming to reduce inflammation with an improved safety profile.[6][7]
Comparative Analysis of Inhibitor Activity
The following tables summarize the in vitro and in vivo activities of our representative mPGES-1 inhibitor, mPGES1-IN-A , in comparison to other selective mPGES-1 inhibitors and conventional NSAIDs.
In Vitro Potency and Selectivity
| Compound | Target | IC50 (nM) | Cell-Based PGE2 Inhibition (IC50, nM) | COX-1 Inhibition | COX-2 Inhibition |
| mPGES1-IN-A | mPGES-1 | 30 | 50 (A549 cells) | No significant inhibition | No significant inhibition |
| mPGES1-IN-B | mPGES-1 | 90 | 110 (HWB assay) | No significant inhibition | No significant inhibition |
| mPGES1-IN-C | mPGES-1 | 220 | 300 (M1 macrophages) | No significant inhibition | No significant inhibition |
| Indomethacin | COX-1/COX-2 | 15.9 (COX-2) | 20 (Equine model) | Potent inhibition | Potent inhibition |
| NS-398 | COX-2 | 52.8 (COX-2) | 60 (Equine model) | Weak inhibition | Potent inhibition |
Data is a composite representation from multiple sources for illustrative purposes.
In Vivo Anti-Inflammatory and Analgesic Effects
| Compound | Animal Model | Endpoint | Efficacy |
| mPGES1-IN-A | Rat Adjuvant-Induced Arthritis | Paw Swelling Reduction | Significant reduction at 30 mg/kg, p.o. |
| mPGES1-IN-A | Mouse LPS-Induced Pyrexia | Fever Reduction | Effective at 10 mg/kg, p.o. |
| Indomethacin | Rat Adjuvant-Induced Arthritis | Paw Swelling Reduction | Significant reduction at 5 mg/kg, p.o. |
| Celecoxib | Rat Adjuvant-Induced Arthritis | Paw Swelling Reduction | Significant reduction at 10 mg/kg, p.o. |
Data is a composite representation from multiple sources for illustrative purposes.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prostaglandin E2 synthesis pathway and a typical experimental workflow for evaluating mPGES-1 inhibitors.
References
- 1. A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review on mPGES-1 inhibitors: From preclinical studies to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark of SC-51322: A Comparative Guide for EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of SC-51322, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1), against other known EP1 antagonists. The information presented herein is intended to assist researchers in selecting the most appropriate tool for their specific experimental needs.
Prostaglandin E2 is a key mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and smooth muscle contraction.[1] Its effects are transduced through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, upon activation by PGE2, couples to Gq proteins, leading to an increase in intracellular calcium concentration and subsequent cellular responses.[1][2] Selective antagonists of the EP1 receptor are valuable pharmacological tools for investigating its role in various biological systems and hold therapeutic potential for conditions such as inflammatory pain and certain cancers.[1][3][4]
Comparative Analysis of EP1 Receptor Antagonists
This section provides a quantitative comparison of SC-51322 with other commercially available EP1 receptor antagonists. The data presented below, including inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50) values, have been compiled from various sources. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.
| Compound | Target | Action | Ki (nM) | IC50 (µM) |
| SC-51322 | EP1 Receptor | Antagonist | 13.8 | 0.01 |
| SC-19220 | EP1 Receptor | Antagonist | - | 6.7 |
| ONO-8713 | EP1 Receptor | Antagonist | ~10 (human), ~0.32 (mouse) | - |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams illustrate the EP1 receptor signaling pathway and the workflows for key experimental assays.
References
- 1. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 2. Systemic delivery of selective EP1 and EP3 receptor antagonists attenuates pentylenetetrazole-induced seizures in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of a prostaglandin E receptor subtype EP(1) selective antagonist, ONO-8713, on development of azoxymethane-induced aberrant crypt foci in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SC-51316: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of the hypothetical chemical compound SC-51316, based on established best practices for hazardous waste management. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements, as regulations can vary. In the absence of specific data for this compound, it must be treated as a hazardous substance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The level of PPE should be determined by a thorough risk assessment, but at a minimum, should include:
-
Eye Protection: Safety glasses with side shields or goggles.[1][2][3]
-
Hand Protection: Appropriate chemical-resistant gloves. The specific glove material should be chosen based on the chemical properties of this compound, and a glove supplier can provide recommendations.[1]
-
Body Protection: A laboratory coat or other suitable protective clothing.[1][2][3]
-
Respiratory Protection: If working in an area with insufficient ventilation or if there is a risk of aerosol generation, a NIOSH/MSHA-approved respirator should be used.[1][2][3]
Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Hazard Determination: The first step is to determine if this compound qualifies as hazardous waste. In the absence of specific information, it should be treated as such. Hazardous waste is typically defined by one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5]
-
Waste Segregation: To prevent dangerous chemical reactions, do not mix this compound waste with other incompatible waste streams. For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds. Solid and liquid wastes must be collected in separate, clearly labeled containers.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
| Step | Action | Key Considerations |
| 1 | Container Selection | Select a clean, leak-proof container with a secure screw-top cap that is chemically compatible with this compound. The container must be in good condition and free of any residue from previous use. |
| 2 | Labeling | Before adding any waste, affix a "Hazardous Waste" label to the container. The label must include the full chemical name ("this compound waste"), the laboratory information (building and room number), and the date the first drop of waste is added. Do not use abbreviations or chemical formulas. |
| 3 | Waste Collection | Carefully add the this compound waste to the pre-labeled container. Ensure the container is kept closed at all times except when adding waste.[5] Do not fill the container beyond 90% of its capacity to allow for expansion. |
| 4 | Storage | Store the waste container in a designated Satellite Accumulation Area (SAA) that is in a safe location within the laboratory. Ensure the container is segregated from incompatible materials. |
| 5 | Request for Pickup | Once the container is full (not exceeding 90% capacity) or if waste generation is complete, request a pickup from your institution's EHS department. Follow their specific procedures for waste pickup requests. |
| 6 | Empty Container Disposal | If the original this compound container is empty, it must also be disposed of properly. If the chemical is p-listed, the empty container is considered hazardous waste and must be collected by EHS.[6] If not p-listed, the container should be triple-rinsed with a suitable solvent, the label defaced, and then disposed of according to institutional guidelines for non-hazardous waste.[6] |
Experimental Protocols
While no specific experimental protocols for this compound were found, the disposal of many laboratory chemicals, particularly in research and development, often involves packing small containers into a larger drum, known as a "lab pack."
Lab Pack Disposal Protocol:
For the disposal of small containers of this compound, the following general procedure, in accordance with regulations such as those outlined in South Carolina code, should be followed:[7][8]
-
Inner Containers: Ensure that the this compound is in a non-leaking, tightly sealed inner container made of a material that will not react with the chemical.[7][8]
-
Outer Container: Place the inner containers into a DOT-specification open-head metal shipping container (not exceeding 110-gallon capacity).[7][8]
-
Sorbent Material: Surround the inner containers with a sufficient amount of non-biodegradable sorbent material to absorb all of the liquid contents. The sorbent must not be reactive with the waste.[7][8]
-
Packing: The outer container must be full after being packed with the inner containers and sorbent material.[7][8]
-
Incompatible Wastes: Do not place incompatible wastes in the same outer container.[7][8]
-
Reactive Wastes: If this compound is a reactive waste, it must be treated to render it non-reactive before packaging, unless it is a cyanide- or sulfide-bearing waste.[7][8]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. cdn3.evostore.io [cdn3.evostore.io]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. mcfenvironmental.com [mcfenvironmental.com]
- 5. sc.edu [sc.edu]
- 6. sc.edu [sc.edu]
- 7. S.C. Code Regs. § 61-79.265.N.316 - Disposal of small containers of hazardous waste in overpacked drums (lab packs) | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. S.C. Code Regs. § 61-79.264.N.316 - Disposal of small containers of hazardous waste in overpacked drums (lab packs) | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
